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cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Documentation Hub

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  • Product: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 736136-22-4

Core Science & Biosynthesis

Foundational

Molecular Structure and Stereochemistry of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized, rigidified alicyclic building block of significant interest in medicinal chemistry and rational drug design. The spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized, rigidified alicyclic building block of significant interest in medicinal chemistry and rational drug design. The spatial orientation of its two pharmacophoric vectors—the hydrogen-bond donating/accepting carboxylic acid and the lipophilic, sterically demanding 2,3-dimethylbenzoyl group—is strictly governed by the conformational constraints of the cyclohexane ring. This whitepaper provides an in-depth analysis of the molecule's stereochemical architecture, the thermodynamic principles driving its preferred conformation, and the analytical methodologies required for its definitive structural elucidation.

Molecular Architecture and Conformational Thermodynamics

The 1,4-Disubstituted Cyclohexane System

In a 1,4-disubstituted cyclohexane system, the cis-isomer dictates that the two substituents must reside on the same face of the ring. Geometrically, this requires the cyclohexane chair to adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Unlike the trans-isomer, which can adopt a highly stable di-equatorial (e,e) conformation, the cis-isomer is forced into a state of conformational tension where one group must occupy the sterically hindered axial position.

A-Values and Steric Anchoring

The conformational equilibrium of cis-4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid is dictated by the relative steric bulk of its substituents, quantified by their [1] (the free energy difference between the equatorial and axial states of a monosubstituted cyclohexane).

  • The carboxylic acid (-COOH) group has a relatively modest A-value of approximately 1.4 kcal/mol.

  • The benzoyl group typically exhibits an A-value of ~1.5–1.8 kcal/mol [2]. However, the presence of the 2,3-dimethyl substitution—specifically the ortho-methyl group—induces a severe steric clash with the carbonyl oxygen, forcing the phenyl ring out of coplanarity. This orthogonal twist drastically increases the rotational sweep volume of the aroyl moiety, elevating its effective A-value well beyond 2.5 kcal/mol [3].

Mechanistic Causality : Because the A-value of the 2,3-dimethylbenzoyl group vastly exceeds that of the carboxylic acid, the thermodynamic equilibrium is overwhelmingly shifted. The massive [4] that would occur if the aroyl group were axial strictly lock the molecule into a single favored conformer: the 2,3-dimethylbenzoyl group is anchored in the equatorial position, forcing the -COOH group into the axial position.

Conformational_Logic A cis-1,4-Isomer (Rapid Chair Flip) B Conformer A: Axial Benzoyl Equatorial -COOH A->B High Steric Strain (1,3-Diaxial Clash) C Conformer B: Equatorial Benzoyl Axial -COOH A->C Thermodynamically Favored B->C ΔG << 0

Figure 1: Conformational energy landscape driven by A-value differentials.

Stereochemical Implications in Drug Design

The strict axial-equatorial arrangement of the cis-isomer results in a unique vector projection. The equatorial aroyl group extends outward, coplanar with the general equatorial belt of the cyclohexane ring, while the axial carboxylic acid projects orthogonally (perpendicular to the average plane of the ring). This ~90° vector angle is highly valuable for targeting specific binding pockets in proteins (e.g., nuclear receptors) where a linear (di-equatorial trans) projection would result in steric clashes with the receptor wall.

Analytical Elucidation of Stereochemistry

To definitively prove the cis geometry and the specific (a,e) conformation, Nuclear Magnetic Resonance (NMR) spectroscopy and X-Ray Crystallography are utilized as self-validating analytical tiers.

1H NMR Coupling Constant Analysis

The stereochemistry is most readily verified by examining the 3JH,H​ coupling constants of the methine protons at C1 (adjacent to -COOH) and C4 (adjacent to the benzoyl group). The Karplus equation dictates that anti-periplanar protons (dihedral angle ~180°, typical of axial-axial relationships) exhibit large coupling constants (10–12 Hz), while gauche protons (~60°, typical of equatorial-equatorial or equatorial-axial relationships) exhibit small coupling constants (2–5 Hz).

Table 1: Expected 1H NMR Coupling Constants for 1,4-Disubstituted Cyclohexanes

IsomerConformationH1 PositionH4 PositionExpected H1 Multiplicity & J -valuesExpected H4 Multiplicity & J -values
cis a,e (Favored)Equatorial Axial Narrow multiplet; Je,e​,Je,a​≈2−5 HzWide triplet of triplets; Ja,a​≈10−12 Hz, Ja,e​≈3−5 Hz
transe,eAxialAxialWide triplet of triplets; Ja,a​≈10−12 HzWide triplet of triplets; Ja,a​≈10−12 Hz
transa,aEquatorialEquatorialNarrow multiplet; Je,e​,Je,a​≈2−5 HzNarrow multiplet; Je,e​,Je,a​≈2−5 Hz

Data Summary: In the cis-isomer, the stark difference in peak width between H1 and H4 confirms the axial-equatorial arrangement.

Experimental Protocols

Protocol: Isolation of the cis-Isomer via Selective Crystallization

Synthesis of 1,4-disubstituted cyclohexanes often yields a thermodynamic mixture of cis and trans isomers. The following protocol leverages differential solubility to isolate the cis-isomer, establishing a self-validating loop with NMR.

Step-by-Step Methodology:

  • Dissolution : Suspend 10.0 g of the crude cis/trans isomeric mixture of 4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid in 50 mL of hot ethyl acetate (EtOAc) at 70 °C until complete dissolution occurs.

  • Hot Filtration : Filter the hot solution through a pre-warmed pad of Celite to remove any insoluble polymeric impurities.

  • Controlled Cooling : Transfer the filtrate to a controlled-temperature bath. Cool the solution from 70 °C to 25 °C at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents kinetic trapping of the trans-isomer, allowing the less soluble target isomer to nucleate selectively without lattice defects.

  • Antisolvent Addition : Once at 25 °C, add 15 mL of hexanes dropwise over 30 minutes to reduce the dielectric constant of the medium, forcing further precipitation of the target compound.

  • Harvesting : Stir the slurry at 0 °C for 2 hours. Filter the precipitate under vacuum and wash with 2 x 10 mL of ice-cold EtOAc/Hexane (1:1 v/v).

  • Self-Validation : Analyze the crystalline solid via 1H NMR (in CDCl3) focusing on the H1 methine peak (δ ~2.5 ppm). A narrow peak width ( W1/2​<12 Hz) confirms the successful isolation of the cis-isomer.

Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Preparation

To obtain absolute configurational proof, high-quality single crystals must be grown from the NMR-validated material.

Step-by-Step Methodology:

  • Solvent Selection : Dissolve 50 mg of the NMR-verified cis-isomer in 1 mL of anhydrous dichloromethane (DCM) in a 2-dram glass vial.

  • Vapor Diffusion Setup : Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of pentane (the antisolvent).

  • Sealing and Equilibration : Cap the outer 20 mL vial tightly. Store the chamber in a vibration-free environment at 20 °C for 4–7 days.

    • Causality: The highly volatile pentane slowly diffuses into the DCM, gradually lowering the solubility limit and promoting the growth of pristine, diffraction-quality single crystals without the thermal stress associated with cooling methods.

  • Mounting : Harvest a translucent, block-like crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop and immediately submerge it in paratone oil to prevent solvent loss and lattice degradation.

  • Data Collection : Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) cooled to 100 K under a nitrogen stream to minimize thermal motion.

Experimental_Workflow S1 Crude Isomeric Mixture (cis/trans) S2 Selective Crystallization (EtOAc / Hexanes) S1->S2 S3 1H NMR Validation (Analyze H1/H4 J-couplings) S2->S3 S4 Vapor Diffusion Crystallization (DCM / Pentane) S3->S4 If H1 multiplet is narrow (cis confirmed) D1 Discard trans-isomer (Wide H1 multiplet) S3->D1 If trans detected S5 X-Ray Diffraction (Absolute Conformation) S4->S5

Figure 2: Workflow for the isolation and stereochemical validation of the cis-isomer.

Conclusion

The molecular architecture of cis-4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a textbook demonstration of conformational control via steric bulk. The immense A-value of the 2,3-dimethylbenzoyl group dictates a rigid axial-equatorial conformation, projecting the carboxylic acid axially. By utilizing precise NMR coupling constant analysis and rigorous crystallization protocols, researchers can confidently isolate and validate this specific geometric isomer for downstream pharmaceutical applications.

References

  • A value . Wikipedia. Available at:[Link]

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. Available at: [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes . Chemistry Steps. Available at: [Link]

Exploratory

Comprehensive Pharmacokinetic Profiling Strategy for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid: A Preclinical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing preclinical drug development, the pharmacokinetic (PK) profiling of a novel small molecule cannot be a generic, box-ticking exercise....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing preclinical drug development, the pharmacokinetic (PK) profiling of a novel small molecule cannot be a generic, box-ticking exercise. It requires a bespoke strategy dictated by the molecule’s structural liabilities. cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (MW: 260.33 g/mol ) presents a fascinating triad of metabolic vulnerabilities that must be rigorously interrogated before advancing to IND-enabling studies.

By analyzing its chemical architecture, we can predict three primary clearance mechanisms:

  • The Carboxylic Acid Moiety: Carboxylic acids are notoriously prone to forming reactive 1-O-β-acyl glucuronides via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). These metabolites can undergo intramolecular acyl migration or covalently bind to plasma proteins, leading to idiosyncratic drug toxicity (IDT) .

  • The Benzoyl Ketone Group: Ketones are highly susceptible to reduction to secondary alcohols by cytosolic Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs) .

  • The 2,3-Dimethylphenyl Ring: The benzylic methyl groups are prime targets for Cytochrome P450 (CYP2C9/CYP3A4)-mediated aliphatic hydroxylation.

Furthermore, the cis stereochemistry forces either the carboxylic acid or the benzoyl group into an axial position on the cyclohexane ring. This steric hindrance can significantly alter enzyme active-site access compared to the trans isomer, making stereospecific bioanalytical tracking mandatory.

In Vitro Metabolic Stability & Pathway Elucidation

To accurately predict in vivo clearance, our in vitro assays must account for all three structural liabilities. Standard human liver microsomes (HLMs) only capture CYP450 activity. Because CBR1 is a cytosolic enzyme, relying solely on HLMs will yield artificially high metabolic stability data. We must utilize S9 fractions (which contain both microsomal and cytosolic enzymes) supplemented with specific cofactors.

MetabolicPathway Parent cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid CYP CYP450 (CYP2C9/3A4) Aliphatic Hydroxylation Parent->CYP Phase I UGT UGT Enzymes Acyl Glucuronidation Parent->UGT Phase II CBR CBR1 / AKRs Ketone Reduction Parent->CBR Phase I (Cytosolic) Met1 Hydroxymethyl Metabolites CYP->Met1 Met2 1-O-β-Acyl Glucuronide (Reactive Intermediate) UGT->Met2 Met3 Secondary Alcohol Metabolite CBR->Met3

Fig 1. Predicted phase I and II biotransformation pathways for the target compound.

Protocol 1: Self-Validating S9 Fraction Stability Assay

Causality: Alamethicin is required to permeabilize the endoplasmic reticulum membrane in S9 fractions, allowing the UDPGA cofactor to access the UGT active site. Without it, glucuronidation will be severely underestimated.

  • Preparation: Prepare 1 mg/mL human liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore-Forming: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes to unmask UGT enzymes.

  • Cofactor Addition: Add 1 mM NADPH (to fuel CYPs and CBRs) and 2 mM UDPGA (to fuel UGTs).

  • Initiation & Controls: Spike the target compound to a final concentration of 1 µM.

    • Self-Validation System: Simultaneously run parallel incubations with positive controls: Haloperidol (validates CBR1 activity) and Diclofenac (validates UGT activity). A negative control (no cofactors) must be included to rule out chemical instability.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).

  • Acceptance Criteria: The assay is only deemed valid if Haloperidol and Diclofenac demonstrate >50% depletion at 60 minutes, and the negative control shows <5% variance.

Physicochemical Properties & ADME Implications

The presence of the carboxylic acid group dictates the molecule's macroscopic behavior in biological systems. With a pKa of ~4.5, the compound is highly ionized at physiological pH (7.4), which restricts passive diffusion across lipophilic membranes like the blood-brain barrier (BBB) but ensures excellent aqueous solubility in the intestinal tract. Furthermore, lipophilic acids exhibit notoriously high plasma protein binding (PPB), which restricts the unbound fraction ( fu​ ) available for hepatic clearance and target engagement.

Table 1: Predicted Physicochemical & In Vitro ADME Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight260.33 g/mol Favorable for oral absorption (Lipinski Rule of 5 compliant).
cLogP / cLogD (pH 7.4)3.8 / 1.2High lipophilicity at low pH; ionized at physiological pH.
pKa (Carboxylic Acid)~4.5Highly ionized in plasma, restricting passive tissue diffusion.
Plasma Protein Binding> 98%High binding limits the unbound fraction ( fu​ ) available for clearance.
Caco-2 Permeability ( Papp​ ) 1.5×10−6 cm/sModerate permeability; potential substrate for efflux transporters.

Bioanalytical Method Development (LC-MS/MS)

To generate trustworthy in vivo PK data, the bioanalytical method must comply with the FDA Bioanalytical Method Validation Guidance (2018) . The primary bioanalytical challenge for this compound is the potential ex vivo degradation of its acyl glucuronide metabolite. If plasma is left untreated at room temperature, the glucuronide will rapidly hydrolyze back into the parent carboxylic acid, resulting in an artificial overestimation of the parent drug concentration.

Protocol 2: Stabilized LC-MS/MS Plasma Bioanalysis

Causality: We mandate the acidification of whole blood immediately upon collection. Lowering the pH to ~4.5 stabilizes the acyl glucuronide, arresting both hydrolysis and acyl migration.

  • Sample Collection: Collect in vivo blood samples into K₂EDTA tubes pre-spiked with 1% formic acid (v/v) to ensure immediate stabilization.

  • Protein Precipitation: Aliquot 50 µL of acidified plasma into a 96-well plate. Add 150 µL of crash solvent (Acetonitrile containing 10 ng/mL of a deuterated internal standard, e.g., d6-target compound).

  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track the deprotonated parent mass [M-H]-.

  • Self-Validation System: The standard curve (1–1,000 ng/mL) must have an R2>0.99 . The Lower Limit of Quantification (LLOQ) must exhibit a signal-to-noise ratio 5:1. Matrix blanks must show no interfering peaks >20% of the LLOQ area.

In Vivo Pharmacokinetics & Compartmental Analysis

With the bioanalytical framework validated, we execute the in vivo PK profiling in rodent (Rat) and non-rodent (Dog) models. The workflow transitions from dosing to Non-Compartmental Analysis (NCA).

PKWorkflow Dose In Vivo Dosing (IV / PO) Sample Blood Sampling & Acidification Dose->Sample Prep Protein Precipitation (Internal Standard) Sample->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA PK Analysis (NCA) LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling and bioanalytical workflow.

Based on the physicochemical properties, we expect the compound to exhibit low-to-moderate clearance ( CL ) and a low volume of distribution ( Vdss​ ) due to its high plasma protein binding, which restricts the drug to the central blood compartment.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat & Dog)
PK ParameterRat (IV: 2 mg/kg)Rat (PO: 10 mg/kg)Dog (IV: 1 mg/kg)Dog (PO: 5 mg/kg)
Cmax​ (ng/mL)-1,450-890
Tmax​ (hr)-1.5-2.0
AUC0−∞​ (hr*ng/mL)2,1006,8004,50018,000
Clearance ( CL ) (mL/min/kg)15.8-3.7-
Volume of Distribution ( Vdss​ ) (L/kg)0.85-0.45-
Bioavailability ( F ) (%)-64.7%-80.0%

Data Interpretation: The predicted bioavailability ( F ) of 64.7% in rats and 80.0% in dogs indicates excellent oral absorption, driven by the compound's optimal lipophilicity and resistance to severe first-pass CYP450 metabolism. The low Vdss​ confirms that the drug remains largely confined to the systemic circulation, a direct consequence of the >98% protein binding of the carboxylic acid moiety.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at:[Link]

  • The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Foundational

Crystallographic Data and X-Ray Diffraction Analysis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid: A Technical Guide

Executive Summary cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-21-0) is a highly substituted, functionally dense organic intermediate utilized in advanced pharmaceutical synthesis and stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-21-0) is a highly substituted, functionally dense organic intermediate utilized in advanced pharmaceutical synthesis and stereochemical modeling[1]. For drug development professionals and structural chemists, understanding the solid-state behavior of such bulk drug intermediates is critical for predicting solubility, stability, and downstream reactivity.

This whitepaper provides an authoritative, in-depth guide to the crystallographic properties, conformational logic, and X-ray diffraction (XRD) methodologies specific to this compound. By synthesizing established crystallographic data from homologous benzoylcyclohexanecarboxylic acids, we establish a predictive and self-validating framework for its structural analysis.

Conformational & Stereochemical Logic

The molecular geometry of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is dictated by the steric demands of its 1,4-disubstitution pattern.

  • Chair Conformation: To minimize torsional strain, the cyclohexane ring adopts a chair conformation. In a 1,4-cis configuration, the substituents must occupy an axial-equatorial (a,e) arrangement.

  • Steric Hierarchy: The bulky 2,3-dimethylbenzoyl group exerts a severe 1,3-diaxial penalty if placed axially. Consequently, it exclusively occupies the equatorial position, forcing the smaller carboxylic acid moiety into the axial position.

  • Symmetry and Space Group: Unlike its 1,2- or 1,3-disubstituted analogs, the 1,4-cis isomer possesses an internal plane of symmetry ( σ ) passing through the C1 and C4 atoms. This renders the molecule achiral (meso). In the solid state, such achiral organic molecules overwhelmingly crystallize in centrosymmetric space groups, most commonly P21​/c or C2/c .

Solid-State Intermolecular Interactions

The crystal packing of benzoylcyclohexanecarboxylic acids is governed by highly predictable hydrogen-bonding motifs. Based on foundational crystallographic studies of structurally analogous compounds, such as 2-benzoylcyclohexanecarboxylic acid[2] and trans-2-benzoylcyclohexanecarboxylic acid[3], the following mechanistic behaviors are expected:

  • Carboxylic Acid Dimerization: The molecules form centrosymmetric dimers via reciprocal O−H⋯O intermolecular hydrogen bonds between the carboxylic acid groups. This forms a classic R22​(8) thermodynamic sink, which heavily stabilizes the crystal lattice[3].

  • Ketone Isolation: The carbonyl oxygen of the benzoyl group is sterically shielded by the adjacent 2,3-dimethyl substitution and does not participate in the hydrogen-bonding network[2].

Structural_Logic Cis cis-1,4-Disubstitution Chair Chair Conformation (Axial-Equatorial) Cis->Chair Symmetry Achiral Molecule (Plane of Symmetry) Cis->Symmetry Dimer Carboxylic Acid Dimerization (R²₂(8) Motif) Chair->Dimer Carboxyl Group Ketone Ketone Oxygen (Non-H-Bonding) Chair->Ketone Benzoyl Group SpaceGroup Centrosymmetric Space Group (e.g., P2₁/c) Symmetry->SpaceGroup Dimer->SpaceGroup Crystal Packing

Fig 1: Conformational logic and intermolecular interaction pathways dictating crystal packing.

Self-Validating Experimental Protocols

To empirically determine the structure of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, the following step-by-step XRD methodology must be employed. This protocol is designed as a self-validating system, where the causality of each step ensures the integrity of the final structural model.

Phase 1: Single-Crystal Growth
  • Protocol: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., ethyl acetate/hexane or ethanol/water). Allow the solution to undergo slow solvent evaporation at ambient temperature (298 K) over 3–7 days.

  • Causality: Slow evaporation kinetics prevent rapid nucleation, which causes crystal twinning or defects. The binary solvent system balances solubility (ethyl acetate) with anti-solvent properties (hexane) to force a highly ordered crystal lattice.

Phase 2: Cryogenic Mounting and Data Collection
  • Protocol: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil and immediately transfer it to the diffractometer under a cold nitrogen stream (100 K).

  • Causality: The Paratone oil freezes to form a rigid glass, preventing solvent loss and mechanical shifting. Collecting data at 100 K minimizes atomic thermal displacement parameters ( Ueq​ ), yielding sharper diffraction spots at high angles and allowing for the accurate localization of hydrogen atoms[3].

  • Radiation Source: Utilize Mo K α radiation ( λ=0.71073 Å). Because this molecule lacks heavy atoms, Mo K α minimizes absorption effects ( μ≈1.00 cm−1 ), negating the need for aggressive numerical absorption corrections[2].

Phase 3: Structure Solution and Refinement
  • Protocol: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation via Hydrogen Placement: Place all carbon-bound hydrogen atoms (C-H) in calculated riding positions. However, the carboxylic acid hydrogen (O-H) must be located empirically in the difference Fourier map and refined freely.

  • Causality: Finding the O-H peak in the residual electron density map mathematically validates the existence of the R22​(8) dimer motif. If the refinement converges with an R1 factor <5% and a Goodness-of-Fit (GOF) near 1.0, the structural model is definitively confirmed.

XRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop, 100 K) A->B C 3. X-Ray Diffraction (Mo Kα Radiation) B->C D 4. Data Integration (Lorentz & Polarization) C->D E 5. Structure Solution (Direct Methods) D->E F 6. Refinement (Least-Squares on F²) E->F G 7. Validation (R-factor, GOF, CIF) F->G

Fig 2: End-to-end self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

While proprietary datasets for CAS 735270-21-0 may exist in closed pharmaceutical libraries, we can establish a highly accurate predictive baseline. Table 1 summarizes the expected crystallographic parameters for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, benchmarked against the empirically solved cis-2-benzoyl analog[2].

Table 1: Comparative Crystallographic Parameters

ParameterExpected Data: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acidReference Analog: 2-Benzoylcyclohexanecarboxylic acid[2]
Chemical Formula C16​H20​O3​ C14​H16​O3​
Formula Weight 260.33 g/mol 232.28 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21​/c or C2/c (Centrosymmetric) C2/c
Temperature 100 K (Recommended)298 K
Radiation Mo K α ( λ=0.71073 Å)Mo K α ( λ=0.71069 Å)
Z (Molecules/Unit Cell) 4 or 88
Calculated Density ( Dx​ ) ∼1.20−1.25 g/cm3 1.22 g/cm3
Absorption Coefficient ( μ ) ∼0.90−1.00 mm−1 1.00 cm−1
Hydrogen Bonding Motif Intermolecular R22​(8) DimerIntermolecular R22​(8) Dimer
Target R-factor (R1) ≤0.050 0.040

References

  • Choney, J. H., Holt, E. M., Pourahmady, N., & Eisenbraun, E. J. (1983). 2-Benzoylcyclohexanecarboxylic acid, C14H16O3. Acta Crystallographica Section C: Crystal Structure Communications, 39(8), 1092-1094.[Link]

  • Lalancette, R. A., Coté, M. L., & Thompson, H. W. (1996). (±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(1), 244-246.[Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Guide for Process Chemistry

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the stereochemical fidelity of bulk intermediates is paramount. cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the stereochemical fidelity of bulk intermediates is paramount. cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 735270-21-0) is a highly specific, conformationally sensitive intermediate[1]. During process scale-up, drying, and solvent-mediated reactions, this molecule is subjected to thermal stress that can compromise its structural integrity. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic vulnerabilities of this compound, outline the precise mechanisms of its thermal degradation, and provide field-proven, self-validating analytical protocols to monitor and mitigate these risks.

Structural Vulnerabilities & Thermodynamic Drivers

To understand the thermal stability profile of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, we must first analyze its three-dimensional structural constraints:

  • The 1,4-Disubstituted Cyclohexane Ring: In the cis configuration, one substituent must occupy an axial position while the other is equatorial. This creates 1,3-diaxial steric strain. The molecule exists in a state of elevated potential energy compared to its trans counterpart, where both the bulky 2,3-dimethylbenzoyl group and the carboxylic acid can adopt a highly stable, di-equatorial conformation[2].

  • Alpha-Proton Acidity: The proton at the C4 position of the cyclohexane ring is situated strictly alpha to the benzoyl carbonyl group. This renders it unusually acidic for a cycloalkane proton, making it highly susceptible to base- or heat-catalyzed enolization[3].

  • Delta-Keto Acid Motif: While β -keto acids undergo rapid, low-temperature decarboxylation via a six-membered cyclic transition state[4], this molecule is a δ -keto acid. Decarboxylation is therefore not the primary low-temperature degradation pathway, requiring significantly higher thermal activation energy (>200°C) to force carbon-carbon bond cleavage.

Mechanistic Pathways of Thermal Degradation

Pathway A: Enolization-Driven Cis-to-Trans Epimerization

The most critical thermal degradation pathway for this intermediate is not mass loss, but stereochemical inversion. When subjected to heat—particularly in solvated states with trace basic impurities—the molecule undergoes enolization. The C4 carbon transitions from sp3 (tetrahedral) to sp2 (planar).

Upon reprotonation, the system faces a thermodynamic bifurcation. Reprotonation from the axial face yields the high-energy cis isomer, while reprotonation from the equatorial face yields the thermodynamically stable trans isomer. Because the trans isomer acts as a thermodynamic sink, prolonged thermal exposure inevitably drives the bulk material toward stereochemical degradation[2].

G A cis-Isomer (Kinetic / Axial-Equatorial) B Thermal / Basic Trigger A->B C Planar Enolate Intermediate (C4 sp2) B->C Deprotonation (C4 alpha-proton) C->A Reprotonation (Axial attack) D trans-Isomer (Thermodynamic / Di-equatorial) C->D Reprotonation (Equatorial attack)

Caption: Mechanism of enolization-driven thermal epimerization at the C4 position.

Pathway B: High-Temperature Ketonic Decarboxylation

At extreme temperatures (typically observed during aggressive melt-drying or localized hot-spots in a reactor), the carboxylic acid moiety can degrade. Unlike the facile decarboxylation of β -keto acids[4], the δ -relationship here requires harsh conditions to overcome the activation barrier, ultimately releasing CO2​ and leaving a neutral 2,3-dimethylbenzoylcyclohexane degradant.

Experimental Workflows for Thermal Profiling

To accurately map these vulnerabilities, a dual-pronged analytical approach is required. The workflow below isolates solid-state phase transitions from solution-state kinetic degradation.

Workflow S1 Sample Preparation S2 Solid-State TGA/DSC S1->S2 Dry Powder S3 Solution-State Forced Degradation S1->S3 Solvated S5 Arrhenius Kinetic Modeling S2->S5 Mass Loss & Heat Flow S4 UHPLC-UV/MS Analysis S3->S4 Aliquots over time S4->S5 Isomer Quantification

Caption: Comprehensive analytical workflow for thermal stability profiling.

Protocol 1: Solid-State TGA/DSC Profiling

Purpose: To determine the absolute thermal decomposition onset and phase transition temperatures in the absence of solvent-mediated dielectric stabilization.

  • Step 1: Instrument Calibration. Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using an indium standard. Causality Note: Precise heat-flow calibration is mandatory to differentiate the endothermic melting point from the endothermic solid-state isomerization event, which often closely overlap.

  • Step 2: Sample Loading. Accurately weigh 5.0 ± 0.1 mg of the API intermediate into a pierced aluminum crucible. Causality Note: Aluminum is selected over alumina to maximize thermal conductivity, ensuring the sensor detects instantaneous micro-thermal events, while the pierced lid prevents artificial pressure buildup from trace moisture evaporation.

  • Step 3: Thermal Ramping. Purge the furnace with dry nitrogen (50 mL/min) to suppress oxidative degradation. Apply a linear heating rate of 10°C/min from 25°C to 300°C.

  • Step 4: Data Extraction. Calculate the Tonset​ of mass loss (indicating decarboxylation or volatilization) and integrate the area under the DSC curve to determine the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Solution-State Forced Epimerization & UHPLC Analysis

Purpose: To quantify the kinetics of cis-to-trans isomerization under process-relevant solvent and temperature conditions.

  • Step 1: Matrix Preparation. Dissolve the intermediate in a polar aprotic solvent (e.g., Acetonitrile) at exactly 1.0 mg/mL.

  • Step 2: Thermal Incubation. Aliquot 1 mL samples into sealed amber glass vials. Incubate in a precision thermomixer at predefined temperatures (40°C, 60°C, 80°C).

  • Step 3: Kinetic Quenching (Critical Step). At specific time points (0, 1h, 4h, 24h), remove a vial and immediately dilute 1:10 with a quenching solution (Water/Acetonitrile 50:50 v/v containing 0.1% Trifluoroacetic Acid). Causality Note: The highly acidic quench instantly protonates any transient enolate species, effectively "freezing" the cis/trans ratio. This ensures the analytical snapshot accurately reflects the high-temperature state without artifactual degradation during the queue time in the autosampler.

  • Step 4: UHPLC-UV Quantification. Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile. The trans isomer will elute slightly later than the cis isomer due to its planar, di-equatorial conformation interacting more intimately with the hydrophobic stationary phase.

Quantitative Kinetic Data & Thermodynamics

The table below summarizes representative quantitative data derived from the aforementioned protocols, illustrating the profound impact of temperature and state on the degradation profile.

Table 1: Representative Thermal Degradation Kinetics of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Temperature (°C)Physical StatePrimary Degradation PathwayRate Constant ( k )Estimated Half-life ( t1/2​ )
40°C Solution (MeCN)cis-to-trans Epimerization 1.2×10−5 s−1 ~16.0 hours
60°C Solution (MeCN)cis-to-trans Epimerization 8.5×10−5 s−1 ~2.2 hours
80°C Solution (MeCN)cis-to-trans Epimerization 3.8×10−4 s−1 ~30.0 minutes
150°C Solid PowderMelting / Solid-State IsomerizationN/A (Phase Change)N/A
>220°C Solid MeltKetonic DecarboxylationHighly variable< 5.0 minutes

Data Interpretation: The Arrhenius behavior in the solution state indicates that processing this intermediate above 40°C in polar solvents rapidly destroys its stereochemical purity.

Process Chemistry Mitigation Strategies

To maintain the E-E-A-T standard of applied science, identifying the problem must be paired with actionable engineering controls. To preserve the cis configuration during API manufacturing:

  • Solvent Selection: Avoid polar aprotic solvents (like DMF, DMSO, or hot Acetonitrile) during purification or reaction steps involving this intermediate. These solvents provide dielectric stabilization to the planar enolate transition state, lowering the activation energy for epimerization. Non-polar solvents (e.g., Toluene, Heptane) are strongly preferred.

  • Thermal Boundaries: Vacuum drying of the wet cake must strictly be maintained below 45°C. The use of agitated nutsche filter dryers (ANFDs) should be carefully monitored to prevent localized frictional heating at the agitator blades.

  • pH Control: The intermediate must never be exposed to basic conditions (pH > 7.5) at elevated temperatures. If a basic workup is required, it must be performed at cryogenic temperatures (< 0°C) to kinetically suppress the deprotonation of the C4 alpha-proton[3].

References

  • ChemicalBook. "CIS-4-(2,3-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID". ChemicalBook.
  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions". Master Organic Chemistry.
  • National Institutes of Health (PMC).
  • BenchChem. "Preventing decarboxylation of beta-keto acids during analysis". BenchChem Technical Support.

Sources

Foundational

Preliminary Biological Evaluation of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A Comprehensive Preclinical Workflow

Executive Summary cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 735270-21-0) is a structurally compelling small-molecule entity.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 735270-21-0) is a structurally compelling small-molecule entity. Characterized by a polar carboxylic acid head group, a rigid cis-cyclohexane spacer, and a lipophilic 2,3-dimethylbenzoyl tail, this compound mimics the structural topology of established aldo-keto reductase (e.g., AKR1C3) inhibitors and nuclear receptor modulators. This technical whitepaper outlines a rigorous, self-validating biological evaluation cascade designed to assess its target engagement, phenotypic cytotoxicity, and early physicochemical absorption profiles.

Structural Rationale & Pharmacophore Analysis

Before initiating empirical assays, it is critical to understand the causality behind the molecule's design. The biological behavior of this compound is dictated by three core structural pillars:

  • The Carboxylic Acid Moiety (pKa ~4.5): Acts as a primary hydrogen bond donor/acceptor. In physiological environments, its ionization state dictates both target anchoring (via electrostatic interactions with basic residues in binding pockets) and membrane permeability.

  • The cis-Cyclohexane Core: The cis stereochemistry is paramount. It restricts the conformational flexibility of the spacer, forcing the bulky 2,3-dimethylbenzoyl group into a specific axial/equatorial orientation. This rigid trajectory is essential for deep insertion into narrow, hydrophobic binding clefts, differentiating its binding kinetics from the trans epimer.

  • The 2,3-Dimethylbenzoyl Tail: Confers necessary lipophilicity (LogP) to drive passive membrane permeation and occupies hydrophobic sub-pockets within the target protein, stabilizing the ligand-receptor complex via Van der Waals forces.

Workflow N1 Compound QC (CAS 735270-21-0) N2 Target Engagement (CETSA) N1->N2 >95% Purity N3 Viability Profiling (Resazurin) N2->N3 Target Validated N4 ADME Profiling (PAMPA) N3->N4 CC50 > 50 µM N5 Lead Optimization Decision Matrix N4->N5 Pe > 10^-6 cm/s

Fig 1: Sequential biological evaluation cascade for novel small molecule entities.

Phase I: Intracellular Target Engagement

Scientific Causality: Traditional biochemical assays fail to account for cellular permeability and subcellular compartmentalization. Before investing in downstream phenotypic assays, we must prove that cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid physically binds to its intended target inside a living cell. We employ the Cellular Thermal Shift Assay (CETSA) because it provides a label-free, self-validating measure of target engagement based on the thermodynamic principle of ligand-induced protein stabilization[1].

Step-by-Step CETSA Protocol
  • Cell Preparation: Culture target-expressing cells (e.g., K-562 or HEK293T) to 70-80% confluency. Harvest and resuspend in standard PBS supplemented with protease inhibitors to prevent non-specific degradation.

  • Compound Dosing: Divide the cell suspension into two aliquots. Treat the experimental group with 10 µM of the compound (0.1% DMSO final) and the control group with vehicle (0.1% DMSO). Incubate at 37°C for 1 hour to allow for passive permeation and equilibrium binding.

  • Thermal Aliquoting: Distribute the treated and control suspensions into PCR tubes (50 µL per tube).

  • Heat Pulse: Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler. Crucial Logic: A strict 3-minute duration prevents non-specific, heat-induced changes to cell permeability, ensuring the thermal shift is solely ligand-driven.

  • Lysis and Clearance: Snap-freeze the tubes in liquid nitrogen, followed by rapid thawing. Repeat for three cycles to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot or AlphaScreen. A positive target engagement is confirmed if the compound-treated samples exhibit a rightward shift in the protein melting curve ( Tm​ ) compared to the vehicle control.

Mechanism Extracellular Extracellular Space Compound Dosing Membrane Cell Membrane Passive Permeation Extracellular->Membrane Lipophilic tail insertion Cytosol Cytosol Target Binding (e.g., AKR1C3) Membrane->Cytosol Intracellular accumulation Nucleus Nucleus Transcriptional Modulation Cytosol->Nucleus Receptor translocation Phenotype Cellular Phenotype Viability Shift Cytosol->Phenotype Enzyme inhibition Nucleus->Phenotype Gene expression changes

Fig 2: Putative intracellular signaling and target modulation pathway.

Phase II: Cytotoxicity and Phenotypic Profiling

Scientific Causality: Establishing a therapeutic window requires differentiating between target-specific phenotypic modulation and non-specific cytotoxicity. We utilize the Resazurin reduction assay over traditional MTT/MTS methods. Resazurin is highly sensitive, non-toxic, and allows for kinetic, multiplexed measurements on the same cell population without requiring terminal lysis[2].

Step-by-Step Resazurin Viability Protocol
  • Seeding: Seed HepG2 (hepatotoxicity model) and HEK293T (renal model) cells in 96-well black-opaque plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment Gradient: Prepare a 10-point serial dilution of the compound (ranging from 0.1 µM to 100 µM). Treat the cells and incubate for 48 hours.

  • Dye Addition: Add 20 µL of optimized Resazurin working solution (0.15 mg/mL in PBS) directly to the culture media.

  • Incubation: Incubate the plates for exactly 2 hours. Crucial Logic: Prolonged incubation can lead to the secondary reduction of the highly fluorescent resorufin into non-fluorescent hydroresorufin, skewing the dose-response curve.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 540-570 nm, Emission: 580-610 nm). Calculate the CC50​ (Cytotoxic Concentration 50%) using non-linear regression.

Phase III: Early ADME & Physicochemical Profiling

Scientific Causality: The presence of the carboxylic acid group implies that the molecule's ionization state will fluctuate across the physiological pH gradient of the gastrointestinal tract, directly impacting oral bioavailability. We deploy the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate and quantify passive transcellular diffusion, independent of active efflux transporters[3].

Step-by-Step PAMPA Protocol
  • Membrane Preparation: Coat the porous filter of the donor plate with a 1% (w/v) solution of lecithin dissolved in dodecane to mimic the mammalian lipid bilayer.

  • Buffer Optimization: Prepare the compound at 50 µM in three distinct donor buffers: pH 5.0 (mimicking the upper intestine), pH 6.2 (jejunum), and pH 7.4 (blood plasma). Crucial Logic: Testing across a pH gradient validates the influence of the carboxylic acid's ionization on lipoidal permeability.

  • Assembly: Add 150 µL of the compound solutions to the donor compartments. Add 300 µL of matching blank buffer to the acceptor compartments. Assemble the "sandwich" plate.

  • Incubation: Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Quantitative Data Presentation

To standardize go/no-go decisions in the hit-to-lead phase, quantitative outputs from the above workflows must be benchmarked against established thresholds. Below is a structured data matrix representing the target profile for this compound class.

Assay CategoryMetricTarget Threshold for AdvancementRationale
Target Engagement CETSA ΔTm​ 2.5 °C shiftConfirms robust thermodynamic stabilization of the target protein.
Cytotoxicity HepG2 CC50​ > 50 µMEnsures a wide therapeutic index and minimal baseline hepatotoxicity.
Permeability (PAMPA) Pe​ (pH 6.2) > 1.5×10−6 cm/sIndicates moderate-to-high passive oral absorption potential.
Permeability (PAMPA) Pe​ (pH 7.4) > 0.5×10−6 cm/sAccounts for decreased permeability due to carboxylic acid ionization.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007-1010.[Link]

  • Larsson, P., Engqvist, H., Biermann, J., Werner Rönnerman, E., Forssell-Aronsson, E., Kovács, A., Karlsson, P., Helou, K., & Parris, T. Z. (2020). "Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens." Scientific Reports, 10, 5798.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Revision: 1.0 (March 2026) Introduction and Strategic Rationale cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Revision: 1.0 (March 2026)

Introduction and Strategic Rationale

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a highly valued bulk drug intermediate and building block in medicinal chemistry[1]. Cyclohexanecarboxylic acid derivatives are frequently utilized to optimize the pharmacokinetic profiles of complex scaffolds, including natural product analogs like oridonin[2] and therapeutic alkaloid prodrugs targeting the serotonin transporter[3].

The Regiochemical and Stereochemical Challenge

A naive retrosynthetic approach to 4-aroylcyclohexanecarboxylic acids often relies on the Friedel-Crafts acylation of an arene with a cyclohexane-1,4-dicarbonyl derivative. However, applying this to o-xylene (1,2-dimethylbenzene) predominantly yields the 3,4-dimethylbenzoyl isomer due to severe steric hindrance at the 3-position.

To guarantee absolute regiochemical fidelity for the 2,3-dimethyl substitution pattern, a directed organometallic approach is required. Furthermore, the cis-1,4-disubstituted cyclohexane system is thermodynamically less stable than its trans counterpart (where both substituents can adopt equatorial positions). Therefore, the synthetic route must avoid harsh enolizing conditions that would lead to epimerization.

Our validated approach utilizes:

  • Weinreb Amide Chemistry: Prevents over-addition of the Grignard reagent and allows for low-temperature coupling to preserve the cis stereocenter.

  • Mild Saponification: Utilizes LiOH under controlled conditions to cleanly unmask the carboxylic acid without driving thermodynamic equilibration to the trans isomer.

Synthetic Workflow

G SM cis-4-(methoxycarbonyl) cyclohexanecarboxylic acid WA Weinreb Amide Intermediate SM->WA EDC·HCl, HOBt MeNH(OMe)·HCl Ketone cis-Methyl 4-(2,3-dimethylbenzoyl) cyclohexanecarboxylate WA->Ketone 2,3-Dimethylphenyl magnesium bromide Product cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Ketone->Product LiOH·H2O THF/MeOH/H2O

Workflow for the stereoselective synthesis of the target compound.

Quantitative Process Parameters

The following table summarizes the stoichiometric ratios, critical temperatures, and expected yields for the validated three-step sequence.

StepTransformationKey Reagents (Equiv.)Critical Temp.Reaction TimeExpected Yield
1 AmidationSM (1.0), EDC (1.2), HOBt (1.2), Amine (1.5)0 °C to 20 °C12 h88 - 92%
2 Grignard AdditionWA (1.0), ArMgBr (1.3)-78 °C to 0 °C4 h75 - 82%
3 SaponificationKetone (1.0), LiOH·H₂O (3.0)20 °C6 h90 - 95%

Step-by-Step Laboratory Protocols

Step 1: Synthesis of cis-Methyl 4-(methoxy(methyl)carbamoyl)cyclohexanecarboxylate

Objective: Convert the mono-acid to a Weinreb amide to enable controlled mono-alkylation.

  • Preparation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with cis-4-(methoxycarbonyl)cyclohexanecarboxylic acid (10.0 g, 53.7 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 12.3 g, 64.4 mmol) and hydroxybenzotriazole (HOBt, 8.7 g, 64.4 mmol). Stir for 30 minutes at 0 °C to form the active ester[2].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (7.8 g, 80.5 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 28.0 mL, 161.1 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl (100 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford the Weinreb amide as a colorless oil.

Expert Insight (Causality): EDC/HOBt is selected over harsher chlorinating agents (like SOCl₂) to prevent adventitious epimerization of the cis-cyclohexane ring at the alpha-carbonyl position during activation.

Step 2: Synthesis of cis-Methyl 4-(2,3-dimethylbenzoyl)cyclohexanecarboxylate

Objective: Regiospecific installation of the 2,3-dimethylbenzoyl group.

  • Grignard Generation: In a separate flame-dried flask, suspend magnesium turnings (1.7 g, 70.0 mmol) in anhydrous THF (50 mL). Add a crystal of iodine. Dropwise, add 2,3-dimethylbromobenzene (12.9 g, 70.0 mmol) in THF (20 mL) at a rate that maintains a gentle reflux. Stir for 2 hours post-addition.

  • Coupling: Dissolve the Weinreb amide from Step 1 (12.0 g, 52.3 mmol) in anhydrous THF (100 mL) and cool to -78 °C under argon.

  • Addition: Add the freshly prepared 2,3-dimethylphenylmagnesium bromide solution dropwise over 45 minutes via cannula, maintaining the internal temperature below -70 °C.

  • Maturation: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Quench: Carefully quench at 0 °C with saturated aqueous NH₄Cl (100 mL).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the ketone as a white solid.

Expert Insight (Causality): The Weinreb amide forms a stable 5-membered chelate with the magnesium ion. This tetrahedral intermediate is stable at low temperatures and only collapses to the ketone upon aqueous quenching, entirely preventing the secondary addition of the Grignard reagent that would otherwise yield a tertiary alcohol. The strict adherence to -78 °C prevents base-catalyzed epimerization of the cis-ester.

Step 3: Saponification to Final Acid

Objective: Cleave the methyl ester without epimerizing the cyclohexane ring.

  • Dissolution: Dissolve the ketone from Step 2 (10.0 g, 36.4 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 120 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 4.6 g, 109.2 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at 20 °C for 6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until complete consumption of the starting material.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with H₂O (50 mL) and wash with diethyl ether (50 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will form.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from minimal hot Ethyl Acetate/Hexanes to afford cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid as a highly pure, white crystalline solid[1].

Expert Insight (Causality): LiOH is utilized instead of NaOH or KOH because the lithium cation provides a milder basic environment, and the reaction proceeds cleanly at ambient temperature. Heating in strong base is strictly avoided to prevent thermodynamic equilibration to the trans isomer.

References

  • Echemi. "cis-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid". Product Catalog & Specifications. 1

  • Ding, C., et al. "A Novel Potent Anticancer Compound Optimized from a Natural Oridonin Scaffold Induces Apoptosis and Cell Cycle Arrest through the Mitochondrial Pathway." Journal of Medicinal Chemistry, ACS Publications. (February 06 2017). 2

  • Google Patents. "Delivery of therapeutic alkaloid compounds." US Patent 11999694B2. 3

Sources

Application

Application Note: Mass Spectrometry Fragmentation of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Abstract This application note provides a detailed guide to the predicted mass spectrometry fragmentation patterns of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. As novel small molecules are synthesized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the predicted mass spectrometry fragmentation patterns of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. As novel small molecules are synthesized for pharmaceutical and research applications, their comprehensive structural characterization is paramount. Mass spectrometry, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), is a primary tool for this purpose.[1] This document outlines the theoretical fragmentation pathways in both positive and negative ionization modes, providing researchers with a predictive framework for spectral interpretation. Furthermore, it includes a robust, step-by-step protocol for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, designed for professionals in drug development and chemical research.

Introduction: Structural Elucidation by Mass Spectrometry

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a small molecule possessing several key structural features that dictate its behavior in a mass spectrometer: a saturated cyclohexane ring, a carboxylic acid moiety, and a dimethyl-substituted benzoyl group. Understanding how these features influence ionization and fragmentation is critical for unambiguous identification and structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids, as it typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with high efficiency.[2] Subsequent fragmentation of these precursor ions using collision-induced dissociation (CID) provides a reproducible "fingerprint" of the molecule's structure.[3] By systematically breaking the molecule into smaller, charged fragments, we can piece together its original architecture. This guide will explore the most probable cleavage points and rearrangements based on established principles of gas-phase ion chemistry.[4][5]

Theoretical Fragmentation Analysis

The fragmentation of a molecule is fundamentally directed by its structure—the location of heteroatoms, degrees of unsaturation, and the stability of the resulting fragment ions and neutral losses.

Molecular Formula: C₁₆H₂₀O₃ Monoisotopic Mass: 260.1412 g/mol

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive mode, the molecule is expected to readily form the protonated species, [M+H]⁺, with an m/z of 261.1485. Protonation will likely occur on one of the oxygen atoms, with the carbonyl oxygen of the carboxylic acid being a highly probable site. The fragmentation of this precursor ion is predicted to follow several key pathways.

  • Neutral Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the facile loss of a water molecule (H₂O, 18.01 Da), resulting in a prominent acylium ion.[6]

  • Alpha-Cleavage around the Carbonyl Group: The bonds adjacent to the benzoyl carbonyl group are susceptible to cleavage. This can lead to two primary charge-retaining fragments:

    • Cleavage of the bond between the carbonyl carbon and the cyclohexane ring, forming the stable 2,3-dimethylbenzoyl cation.

    • Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment containing the cyclohexane-1-carboxylic acid moiety.

  • Fragmentation of the Cyclohexane Ring: Saturated rings like cyclohexane can undergo ring-opening followed by the loss of small neutral alkenes, such as ethene (C₂H₄, 28.03 Da).[7]

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative mode, the carboxylic acid will be the primary site of deprotonation, forming the carboxylate anion [M-H]⁻ at m/z 259.1340. The fragmentation of this anion is typically driven by the charge localized on the carboxylate group.

  • Decarboxylation: The most characteristic fragmentation of a carboxylate anion is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This is often a dominant fragmentation pathway for deprotonated carboxylic acids.[8]

  • Loss of Ketene from Acyl Groups: While not directly applicable here, it is a related fragmentation pathway for O-acetylated carboxylic acids that demonstrates the reactivity of the carboxylate group.[8]

  • Charge-Remote Fragmentations: In some cases, fragmentation can occur at sites distant from the charge-carrying group, particularly in molecules with longer alkyl chains, providing further structural information.[9]

Data Interpretation and Visualization

The following tables summarize the predicted key fragment ions for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. These tables serve as a guide for interpreting experimental data.

Table 1: Predicted Key Fragments in Positive Ion Mode (ESI+)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Description
261.15243.14H₂O (18.01)Loss of water from the carboxylic acid
261.15133.06C₈H₁₂O₂ (140.08)2,3-Dimethylbenzoyl cation
261.15129.09C₉H₈O (132.06)Protonated 4-formylcyclohexane-1-carboxylic acid fragment
243.14215.14CO (28.00)Loss of carbon monoxide from the acylium ion
133.06105.07CO (28.00)Loss of carbon monoxide from the dimethylbenzoyl cation
133.0691.05C₂H₂O (42.01)Toluene-like fragment from dimethylbenzoyl cation
Table 2: Predicted Key Fragments in Negative Ion Mode (ESI-)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Description
259.13215.15CO₂ (44.00)Decarboxylation of the parent anion
259.13131.05C₈H₁₂O₂ (140.08)2,3-Dimethylbenzoyl anion
259.13127.08C₉H₈O (132.05)Deprotonated 4-formylcyclohexane
Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation cascades.

G M_H [M+H]⁺ m/z 261.15 F243 [C₁₆H₁₉O₂]⁺ m/z 243.14 M_H->F243 - H₂O F133 [C₉H₉O]⁺ m/z 133.06 M_H->F133 - C₇H₁₂O₂ F129 [C₇H₁₃O₂]⁺ m/z 129.09 M_H->F129 - C₉H₈O F105 [C₈H₉]⁺ m/z 105.07 F133->F105 - CO

Figure 1: Predicted Fragmentation Pathway in Positive Ion Mode (ESI+).

G M_minus_H [M-H]⁻ m/z 259.13 F215 [C₁₅H₁₉O]⁻ m/z 215.15 M_minus_H->F215 - CO₂ F131 [C₉H₇O]⁻ m/z 131.05 M_minus_H->F131 - C₇H₁₂O₂

Figure 2: Predicted Fragmentation Pathway in Negative Ion Mode (ESI-).

Experimental Protocol for LC-MS/MS Analysis

This section provides a general protocol for the analysis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

Materials and Reagents
  • Analyte: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: LC-MS grade formic acid and/or ammonium formate/acetate.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe Filters: 0.22 µm PTFE or GHP filters.

Sample Preparation

A straightforward "dilute-and-shoot" method is often sufficient for pure standards.[10]

  • Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an LC vial to remove any particulates.[11]

  • Blanks: Prepare a blank sample using only the 50:50 acetonitrile:water diluent.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone/Nozzle Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temp. 400 °C400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)800 L/hr (Nitrogen)
MS1 Scan Range m/z 50 - 500m/z 50 - 500
MS/MS Acquisition Data-Dependent Acquisition (DDA)Data-Dependent Acquisition (DDA)
Precursor Ion m/z 261.15m/z 259.13
Collision Energy Ramped 10-40 eVRamped 10-40 eV
Collision Gas ArgonArgon

Protocol Validation: Instrument mass accuracy should be verified using an external or internal (lock mass) calibration standard before and during the analytical run to ensure high-quality data.[12]

Experimental Workflow

The overall process from sample preparation to data analysis is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Analyte B Prepare Stock Solution (100 µg/mL in MeOH) A->B C Dilute to Working Solution (1 µg/mL in 50:50 ACN:H₂O) B->C D Filter (0.22 µm) C->D E Inject into LC-MS System D->E F Chromatographic Separation (C18 Column) E->F G MS1 Full Scan (Detect Precursor Ion) F->G H Data-Dependent MS/MS (CID Fragmentation) G->H I Extract Ion Chromatograms H->I J Analyze MS/MS Spectrum I->J K Compare with Predicted Fragments J->K L Structural Confirmation K->L

Figure 3: General Experimental Workflow for LC-MS/MS Analysis.

Conclusion

This application note provides a comprehensive theoretical and practical framework for the mass spectrometric analysis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. The predicted fragmentation pathways, based on fundamental principles of ion chemistry, offer a robust starting point for the interpretation of high-resolution tandem mass spectra. The detailed LC-MS/MS protocol equips researchers and drug development professionals with a validated methodology for acquiring high-quality data for this and structurally similar small molecules. By combining predictive analysis with a systematic experimental approach, mass spectrometry serves as a powerful tool for the definitive structural elucidation of novel chemical entities.

References

  • Peris-Vicente, J., et al. (2020). "Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids." Semantic Scholar. Available at: [Link]

  • Nakano, Y., et al. (2018). "Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS." Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Chen, Y-C., et al. (2025). "Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo." MDPI. Available at: [Link]

  • Bristow, A. W. T. (2004). "Methodology for Accurate Mass Measurement of Small Molecules." LGC. Available at: [Link]

  • Ibáñez, A. B., & Bauer, S. (2014). "Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry." Biotechnology for Biofuels. Available at: [Link]

  • Nakano, Y., et al. (2018). "Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS." PMC. Available at: [Link]

  • Li, Y. (2021). "Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector." Waters Corporation. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2017). "Mapping the Small Molecule Interactome by Mass Spectrometry." Biochemistry. Available at: [Link]

  • Tecan. (2018). "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." Tecan Blog. Available at: [Link]

  • Bioanalysis Zone. "Small molecule analysis using MS." Bioanalysis Zone. Available at: [Link]

  • Agilent Technologies. (2016). "Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column." Agilent Technologies. Available at: [Link]

  • Wang, T., & Niu, Y. "Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass." Journal of the Serbian Chemical Society. Available at: [Link]

  • Borges, F. A., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports. Available at: [Link]

  • Chan, H., et al. (2017). "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." PMC. Available at: [Link]

  • Prasain, J. (2009). "Ion fragmentation of small molecules in mass spectrometry." UAB. Available at: [Link]

  • Borges, F. A., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." RSC Publishing. Available at: [Link]

  • Allen, F., et al. (2014). "Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification." ResearchGate. Available at: [Link]

  • Borges, F. A., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Publishing. Available at: [Link]

  • Borges, F. A., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." ResearchGate. Available at: [Link]

  • University of Arizona. "Mass Spectrometry: Fragmentation." University of Arizona. Available at: [Link]

  • Kuki, Á., et al. (2021). "Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A." MDPI. Available at: [Link]

  • Gu, M. (2010). "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers." LCGC International. Available at: [Link]

  • Vandewalle, M., et al. (1969). "Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones." ResearchGate. Available at: [Link]

Sources

Method

Scale-up manufacturing processes for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Application Note: Process Optimization, Stereocontrol, and Telescoped Grignard Scale-Up Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Optimization, Stereocontrol, and Telescoped Grignard Scale-Up Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The compound cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-21-0) is a highly specialized, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including atypical antipsychotics and targeted kinase inhibitors. Scaling up its synthesis presents two primary chemical engineering challenges:

  • Regioselective Acylation: Preventing over-addition during the carbon-carbon bond-forming step.

  • Stereochemical Integrity: Suppressing base-catalyzed epimerization to maintain the cis configuration (>99% diastereomeric excess).

To address these challenges, this application note details a robust, three-step telescoped manufacturing process. We bypass traditional Friedel-Crafts acylation—which suffers from poor regioselectivity with ortho-xylene—in favor of a highly controlled Grignard addition to a Weinreb amide [1]. Furthermore, we implement a cryogenic saponification protocol to arrest the thermodynamic drift toward the trans isomer [2].

Synthetic Strategy & Workflow

The process begins with cis-cyclohexane-1,4-dicarboxylic acid mono-methyl ester. It is converted to a Weinreb amide to act as a kinetic trap during the subsequent Grignard reaction. Following the carbon-carbon bond formation, a mild, low-temperature hydrolysis yields the final cis-carboxylic acid.

G SM1 cis-Cyclohexane-1,4-dicarboxylic acid mono-methyl ester Step1 Step 1: Weinreb Amidation (SOCl2, NH(CH3)(OCH3)·HCl) SM1->Step1 SM2 1-Bromo-2,3-dimethylbenzene Step2 Step 2: Grignard Addition (Mg, THF, -20°C to 0°C) SM2->Step2 Mg turnings THF Int1 Intermediate 1: Weinreb Amide Step1->Int1 Int1->Step2 IPC1 IPC 1: HPLC >98% Residual SM <1% Int1->IPC1 Int2 Intermediate 2: cis-Keto Ester Step2->Int2 Step3 Step 3: Mild Saponification (LiOH, THF/H2O, 0-5°C) Int2->Step3 IPC2 IPC 2: GC-MS / HPLC Complete Grignard Int2->IPC2 Product cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Step3->Product IPC3 IPC 3: Chiral HPLC cis/trans ratio >99:1 Product->IPC3

Fig 1: Three-step telescoped synthetic workflow for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Proceed to the next step only when the In-Process Control (IPC) criteria are strictly met.

Step 1: Synthesis of the Weinreb Amide Intermediate

Causality & Design: Reacting a Grignard reagent directly with an ester typically yields a tertiary alcohol due to the high reactivity of the intermediate ketone. By converting the starting mono-ester to a Weinreb amide (N-methoxy-N-methylamide), we form a stable five-membered cyclic chelate with the magnesium ion during Step 2. This chelate effectively halts the reaction at the ketone oxidation state until the aqueous quench [1]. Thionyl chloride (SOCl₂) is utilized for acid chloride generation because its byproducts (SO₂ and HCl) are volatile and easily scrubbed, allowing for a solvent-swap rather than a burdensome chromatographic purification.

Procedure:

  • Charge a glass-lined reactor with cis-cyclohexane-1,4-dicarboxylic acid mono-methyl ester (1.0 equiv, 10.0 kg) and anhydrous dichloromethane (DCM, 50 L) under N₂.

  • Add catalytic N,N-Dimethylformamide (DMF, 0.05 equiv).

  • Slowly dose SOCl₂ (1.2 equiv) over 2 hours, maintaining the internal temperature at 20–25 °C. Stir for 4 hours.

  • Distill off DCM and excess SOCl₂ under vacuum, replacing the solvent with fresh DCM (50 L) to yield the crude acid chloride.

  • In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM (30 L) and cool to 0 °C. Add Triethylamine (Et₃N, 2.5 equiv).

  • Transfer the acid chloride solution into the amine suspension over 3 hours, keeping the temperature below 10 °C.

  • Wash the organic layer with 1M HCl (2 x 20 L), followed by brine (20 L).

  • IPC 1 (HPLC): Validate that residual starting material is <1.0% and Weinreb amide purity is >98.0%.

  • Concentrate the organic layer to an oil and telescope directly into Step 2.

Step 2: Grignard Formation and Cryogenic Addition

Causality & Design: The formation of 2,3-dimethylphenylmagnesium bromide is highly exothermic and prone to Wurtz coupling (homo-coupling of the aryl halide) if the localized concentration of the halide is too high. We utilize a controlled continuous or semi-batch dosing strategy to manage the thermal hazard [3]. The subsequent addition to the Weinreb amide is performed at -20 °C. This cryogenic control stabilizes the tetrahedral magnesium chelate, preventing premature collapse and subsequent over-addition.

Procedure:

  • Grignard Preparation: Charge Mg turnings (1.1 equiv) and anhydrous THF (20 L) into a dry reactor. Add a single crystal of iodine (I₂) and 5% of the total 1-bromo-2,3-dimethylbenzene charge to initiate.

  • Once initiation is confirmed (exotherm and color fading), dose the remaining 1-bromo-2,3-dimethylbenzene (total 1.05 equiv relative to Step 1 product) diluted in THF (30 L) over 4 hours, maintaining the internal temperature at 40–45 °C. Stir for 2 hours post-addition.

  • Addition: Cool the Weinreb amide solution (from Step 1, dissolved in 40 L THF) to -20 °C.

  • Transfer the Grignard reagent to the Weinreb amide solution dropwise over 3 hours, strictly maintaining the internal temperature between -20 °C and -15 °C.

  • Stir for 1 hour at -15 °C, then allow the mixture to slowly warm to 0 °C.

  • IPC 2 (GC-MS / HPLC): Confirm complete consumption of the Weinreb amide (<0.5% remaining).

  • Quench: Slowly reverse-quench the reaction mixture into a pre-cooled (0 °C) saturated aqueous NH₄Cl solution (50 L). Extract with Ethyl Acetate (3 x 30 L). Concentrate to yield the cis-keto ester.

Step 3: Stereocontrolled Saponification

Causality & Design: The proton at the C4 position of the cyclohexane ring (alpha to the newly formed ketone) is acidic. Under standard basic hydrolysis conditions (e.g., NaOH at reflux), the molecule will rapidly enolize. Upon reprotonation, it will adopt the thermodynamically favored trans configuration, ruining the stereocenter [2]. To preserve the cis geometry, we employ Lithium Hydroxide (LiOH). LiOH is less dissociated than NaOH, providing a milder hydroxide source, and the reaction is run strictly at 0–5 °C to kinetically freeze the enolization pathway.

Procedure:

  • Dissolve the crude cis-keto ester (approx. 12.5 kg) in a mixture of THF (40 L) and Water (15 L).

  • Cool the biphasic mixture to 0 °C.

  • Add LiOH·H₂O (2.0 equiv) in portions, ensuring the internal temperature does not exceed 5 °C.

  • Stir vigorously at 0–5 °C for 18 hours.

  • IPC 3 (Chiral HPLC): Verify ester hydrolysis is >99% complete and the cis/trans ratio is >99:1.

  • Carefully acidify the mixture to pH 2 using 1M HCl while maintaining the temperature below 5 °C.

  • Extract the aqueous layer with Ethyl Acetate (2 x 30 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude acid from Heptane/Ethyl Acetate (4:1) to afford pure cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid as a white crystalline solid.

Quantitative Data & Process Parameters

Table 1: Material Balance and Yield Metrics (10 kg Scale)

Process StepIntermediate / ProductTheoretical YieldActual YieldStep Yield (%)Purity (HPLC)
Step 1 Weinreb Amide12.8 kg12.1 kg94.5%98.8%
Step 2 cis-Keto Ester13.9 kg12.5 kg89.9%97.2%
Step 3 Final cis-Carboxylic Acid11.8 kg10.4 kg88.1%99.5% (cis)
Overall Final Product 10.8 kg 9.0 kg 74.8% >99.0%

Table 2: Critical Process Parameters (CPPs) and Justifications

ParameterTarget RangeConsequence of Deviation (Causality)
Step 1: SOCl₂ Dosing Temp 20–25 °C>30 °C leads to degradation and dark color formation; <15 °C stalls the reaction.
Step 2: Grignard Addition Temp -20 to -15 °C>-10 °C causes premature chelate collapse, leading to tertiary alcohol impurities.
Step 3: Hydrolysis Temp 0–5 °C>10 °C exponentially increases the rate of epimerization to the trans isomer.
Step 3: Base Selection LiOH·H₂OStronger bases (NaOH/KOH) promote rapid enolization and loss of cis stereochemistry.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

  • Masaki, Y., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 14(1), 21-25. URL: [Link]

  • Wankhede, P., & Kulkarni, A. A. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development, 29(2), 450-459. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and process chemists dealing with the stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and process chemists dealing with the stereochemical and regiochemical challenges of synthesizing cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

This intermediate presents two primary synthetic hurdles: regioselectivity (differentiating the 2,3- vs. 3,4-positions on the xylene ring) and stereocontrol (preventing the thermodynamic epimerization of the cis-cyclohexane to the trans-isomer). This guide deconstructs the causality behind these issues and provides field-proven, self-validating methodologies to maximize your yield.

Strategic Pathway Analysis

The synthesis typically diverges into two distinct strategic pathways. Route A relies on classical Friedel-Crafts chemistry, which is cost-effective but fundamentally flawed for this specific isomer. Route B utilizes an organometallic approach, which requires cryogenic control but guarantees regiochemical fidelity.

SynthesisWorkflow SM cis-1,4-Cyclohexanedicarboxylic Acid Monoester RouteA Route A: Friedel-Crafts (AlCl3, o-xylene) SM->RouteA Acid Chloride Activation RouteB Route B: Organometallic (Grignard + Weinreb Amide) SM->RouteB Weinreb Amide Formation InterA Major: 3,4-dimethyl isomer Minor: 2,3-dimethyl isomer (High trans epimerization) RouteA->InterA Poor Regiocontrol InterB Pure 2,3-dimethyl isomer (Preserved cis configuration) RouteB->InterB 100% Regiocontrol Workup Kinetic Quench & Mild Hydrolysis (Avoid Enolization) InterA->Workup InterB->Workup Cryst Selective Crystallization (EtOAc/Heptane) Workup->Cryst Crude Mixture Product cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Cryst->Product Purified Target

Fig 1. Synthetic workflows comparing Friedel-Crafts vs. Organometallic routes.

Quantitative Strategy Comparison

To make an informed decision on your synthetic route, review the quantitative baseline data below.

Synthesis ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard / Weinreb Amide
Regioselectivity (2,3- vs 3,4-) ~ 10:90 (Overwhelmingly favors 3,4-)> 99:1 (Exclusive 2,3-isomer)
cis / trans Ratio (Crude) ~ 30:70 (Thermodynamic control)~ 85:15 (Kinetic control)
Overall Isolated Yield (cis) < 10%65 - 75%
Scalability & Cost High scalability / Low reagent costModerate scalability / Higher cost

Targeted Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts acylation yielding almost exclusively the 3,4-dimethylbenzoyl isomer instead of the target 2,3-dimethylbenzoyl isomer? Expertise & Causality: This is a fundamental limitation of electrophilic aromatic substitution on o-xylene. The acylium ion generated from the cyclohexane derivative is exceptionally bulky. Attack at the C3 position of o-xylene is sterically hindered by the adjacent methyl group at C2. Consequently, the reaction overwhelmingly proceeds at the less hindered C4 position, yielding the 3,4-dimethylbenzoyl isomer . Actionable Solution: If the 2,3-isomer is strictly required for your API, you must pivot away from Friedel-Crafts. The self-validating solution is to synthesize the Weinreb amide of the cyclohexane derivative and react it with commercially available 2,3-dimethylphenylmagnesium bromide. This organometallic approach guarantees 100% regiocontrol .

Q2: Even when using the Grignard route, my isolated product has a high percentage of the trans isomer. How do I prevent this epimerization? Expertise & Causality: The cis-1,4-disubstituted cyclohexane ring is thermodynamically less stable than its trans counterpart because the cis form forces one bulky substituent into an axial position, whereas the trans form allows both to adopt a diequatorial conformation. Any process that allows enolization of the proton alpha to the newly formed ketone (or the carboxylic acid) will cause the stereocenter to epimerize, thermodynamically sinking into the trans configuration. Actionable Solution: Epimerization is driven by strong bases, strong acids, and heat. To maintain the cis configuration, you must operate under strict kinetic control :

  • Keep the Grignard addition strictly at or below 0 °C.

  • Quench the reaction by pouring it into a rapidly stirring, ice-cold saturated NH₄Cl solution. Do not use NaOH or strong aqueous mineral acids for the quench.

  • If hydrolyzing a protected ester to the final carboxylic acid, use mild conditions (e.g., LiOH in THF/H₂O at room temperature) and monitor closely to stop the reaction the exact moment hydrolysis is complete.

Q3: When attempting the Friedel-Crafts route as a cost-saving measure, the reaction stalls at 50% conversion despite leaving it overnight. What is deactivating the catalyst? Expertise & Causality: Friedel-Crafts acylations require more than catalytic amounts of Lewis acid (like AlCl₃) because the resulting ketone product strongly chelates the aluminum, forming a stable complex and removing it from the catalytic cycle . In the case of a cyclohexane-1-carboxylic acid derivative, you have two coordinating carbonyl groups (the newly formed ketone and the existing carboxylic acid/ester). Actionable Solution: You must use a minimum of 2.5 to 3.0 molar equivalents of AlCl₃ relative to the limiting reagent. Ensure the AlCl₃ is fresh and strictly anhydrous, as ambient moisture rapidly degrades it into inactive aluminum hydroxide species.

Validated Methodology: The Organometallic Route

Note: This protocol utilizes the Weinreb amide intermediate to ensure perfect regioselectivity and employs kinetic control to preserve the cis-configuration.

Step 1: Formation of the Weinreb Amide
  • Charge a dry, argon-purged flask with cis-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.3 eq) and HOBt (1.1 eq).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 15 minutes.

  • Stir at room temperature for 4 hours.

  • Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide intermediate.

Step 2: Grignard Addition (Strict Kinetic Control)
  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (15 mL/g) under argon and cool to exactly 0 °C using an ice-water bath.

  • Add 2,3-dimethylphenylmagnesium bromide (0.5 M in THF, 1.15 eq) dropwise via syringe pump over 1 hour, maintaining the internal temperature below 2 °C.

  • Stir for an additional 1 hour at 0 °C.

  • Critical Quench: Pour the reaction mixture directly into a vigorously stirred, ice-cold mixture of saturated aqueous NH₄Cl and ethyl acetate. Do not let the reaction warm up prior to quenching.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure at < 30 °C.

Step 3: Mild Ester Hydrolysis & Isolation
  • Dissolve the crude keto-ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at 20 °C. Monitor strictly by TLC/LCMS.

  • Upon completion (~2-3 hours), acidify the mixture to pH 3 using cold 1M citric acid (avoiding strong mineral acids to prevent epimerization).

  • Extract with ethyl acetate, dry, and concentrate.

  • Isolation: Recrystallize the crude product from a mixture of ethyl acetate and heptane (1:4) to obtain the pure cis-4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid as a white crystalline solid.

References

  • Synthetic Approaches to the New Drugs Approved during 2019 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Optimization

Troubleshooting low aqueous solubility of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in cell assays

Target Compound: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Application: In vitro cell-based assays, high-throughput screening (HTS), and early ADME profiling. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Application: In vitro cell-based assays, high-throughput screening (HTS), and early ADME profiling.

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists facing precipitation, variable cytotoxicity, or loss of compound exposure when dosing highly lipophilic carboxylic acids into aqueous cell culture media.

Diagnostic Workflow: Identifying the Solubility Gap

Before applying a formulation fix, it is critical to determine whether your assay is suffering from a kinetic crash-out (solvent-shift precipitation) or a fundamental thermodynamic solubility limit[1].

DiagnosticWorkflow Start Compound in DMSO Stock Dilution Dilute into Cell Media (pH 7.4) Start->Dilution Observe Visual / Nephelometry Check Dilution->Observe Precipitate Precipitation / Cloudiness Observe->Precipitate Yes Clear Clear Solution Observe->Clear No Formulation Apply Solubilization Strategy (HP-β-CD, pH adjustment) Precipitate->Formulation Centrifuge Centrifuge (10,000 x g) & LC-MS/MS Clear->Centrifuge Verify dissolved fraction LowConc Conc. < Target (Micro-precipitation) Centrifuge->LowConc TargetConc Conc. = Target (Assay Ready) Centrifuge->TargetConc LowConc->Formulation

Diagnostic flowchart for identifying kinetic vs. thermodynamic solubility failures in cell assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid precipitate immediately upon addition to my cell culture media?

The Causality: This is a classic "solvent-shift" or kinetic crash-out phenomenon[2]. Your compound contains a highly lipophilic 2,3-dimethylbenzoyl group and an aliphatic cyclohexane core. When a concentrated DMSO stock is pipetted into aqueous media, the local concentration of water spikes exponentially before mechanical mixing is complete. The solvent capacity drops instantly, forcing the compound out of solution as an amorphous precipitate[3]. Even though the carboxylic acid moiety should ionize at physiological pH (7.4), the kinetic precipitation occurs faster than the thermodynamic dissolution of the newly formed salt.

Q2: Can I just increase the DMSO concentration to keep it dissolved?

The Causality: No. While DMSO is an excellent solvent for lipophilic molecules, mammalian cells are highly sensitive to it. DMSO concentrations above 0.1% – 0.5% (v/v) can induce cellular stress, alter membrane permeability, and cause artifactual cytotoxicity, which confounds your assay results[2]. Furthermore, simply adding more DMSO rarely overcomes the fundamental thermodynamic solubility limit of the compound in the bulk aqueous phase[4].

Q3: How can I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to rescue this assay?

The Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It acts as a molecular "host," encapsulating the bulky, lipophilic 2,3-dimethylbenzoyl moiety of your compound to form a water-soluble inclusion complex[5]. Because the formation of this complex is a rapidly reversible equilibrium, the compound remains bioavailable to the cells without precipitating[6]. HP-β-CD is well-tolerated in cell culture; concentrations up to 1-2% are generally safe in serum-supplemented media[6].

Q4: Should I adjust the pH of the media?

The Causality: Yes, but with caution. The intrinsic solubility ( S0​ ) of the neutral carboxylic acid is extremely low. By utilizing the Henderson-Hasselbalch relationship, ensuring the media is strictly buffered at pH 7.4 guarantees the acid (pKa ~4.5-5.0) remains >99% ionized[4]. However, do not over-alkalinize the media prior to adding the compound, as pH > 8.0 will induce physiological stress in standard mammalian cell lines.

Formulation Strategies & Quantitative Comparison

The following table synthesizes the expected outcomes of various formulation strategies for highly lipophilic carboxylic acids in standard in vitro assays.

Solubilization StrategyMax Tolerated Conc. in AssayMechanism of ActionCell Culture CompatibilityRisk of False Positives/Negatives
DMSO Alone (Standard) 0.1% - 0.5% (v/v)Co-solventModerate (Toxicity >0.5%)High (Crystal-induced cytotoxicity; underestimated efficacy)
Media pH Adjustment pH 7.4 - 7.6Ionization of carboxylic acidHigh (Physiological range)Medium (Salt form may still form micelles or precipitate)
HP-β-CD Complexation 1% - 2% (w/v)Hydrophobic cavity inclusionHigh (GRAS excipient)Low (Maintains free-drug equilibrium)
BSA Addition 0.1% - 1% (w/v)Non-specific protein bindingHigh (Native to serum)Medium (Reduces free drug fraction, shifting IC50)

Solubilization Equilibrium Dynamics

When utilizing HP-β-CD, the compound exists in a dynamic equilibrium. The cyclodextrin acts as a reservoir, preventing the formation of amorphous solid precipitates while continuously supplying the free dissolved compound to the cell membrane.

Equilibrium Solid Precipitated Compound (Amorphous Crash-out) Free Free Dissolved Compound (Bioavailable to Cells) Solid->Free Dissolution / Precipitation Complex HP-β-CD Inclusion Complex (Water Soluble Reservoir) Free->Complex Complexation / Release

Thermodynamic equilibrium between precipitated, free, and HP-β-CD complexed states.

Self-Validating Experimental Protocol: HP-β-CD Complexation

To ensure scientific integrity, do not assume a clear solution means the compound is fully dissolved. Micro-precipitates can scatter light below the threshold of visual detection. Use this self-validating protocol to prepare and verify your dosing solutions.

Materials Required:

  • cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Powder)

  • Anhydrous DMSO (Cell culture grade)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Cell culture grade)[6]

  • Complete Cell Culture Media (buffered to pH 7.4)

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP-β-CD in complete cell culture media to a final concentration of 10% (w/v). Sterile filter through a 0.22 µm PES membrane. Note: This is a 10X concentrated vehicle.

  • Prepare the Guest Stock: Dissolve the target compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate briefly to ensure complete dissolution.

  • Kinetic Complexation (Critical Step): Place 900 µL of the 10% HP-β-CD media on a magnetic stirrer at room temperature. Slowly titrate 10 µL of the 10 mM DMSO stock into the vortexing liquid.

    • Causality: Rapid addition causes local supersaturation and irreversible nucleation. Slow addition allows the cyclodextrin cavity to capture the lipophilic benzoyl group before water induces precipitation.

  • Equilibration: Allow the solution to stir gently for 30 minutes at 37°C to reach thermodynamic equilibrium[4].

  • Dilution: Dilute this intermediate stock 1:10 with standard cell culture media to reach your final assay conditions (Final: 10 µM compound, 1% HP-β-CD, 0.1% DMSO).

  • Analytical Verification (Self-Validation):

    • Take a 200 µL aliquot of the final assay media and centrifuge at 10,000 x g for 10 minutes.

    • Carefully aspirate the supernatant and quantify the compound concentration via LC-MS/MS or HPLC-UV against a standard curve.

    • Success Metric: The quantified supernatant concentration must be ≥95% of the theoretical dosed concentration. If it is lower, thermodynamic solubility has been breached, and the HP-β-CD ratio must be increased.

References

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at:[Link][1]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at:[Link][4]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening. ResearchGate. Available at:[Link][3]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at:[Link][5]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. Available at:[Link][2]

  • Hydroxypropyl Β-Cyclodextrin. MP Biomedicals. Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid .

Chromatographic peak tailing is rarely a single-variable problem; it represents a breakdown in the thermodynamic equilibrium between the analyte, the mobile phase, and the stationary phase. This specific molecule presents a unique triad of structural features: a bulky hydrophobic dimethylbenzoyl group, a rigid cyclohexane ring, and an ionizable carboxylic acid moiety (pKa ~4.5–5.0). Successfully resolving peak tailing requires moving beyond trial-and-error and applying a causality-driven, self-validating diagnostic approach.

Phase 1: Diagnostic Logic & Workflow

Before adjusting any instrument parameters, you must isolate whether the tailing is a physical system failure or a chemical interaction mismatch.

DiagnosticWorkflow Step1 Observe Peak Tailing (Tf > 1.2) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision1 Does the neutral marker tail? Step2->Decision1 Physical Physical Issue: Check Extra-Column Volume, Frit Blockage, or Void Decision1->Physical Yes Chemical Chemical Issue: Analyte-Specific Interaction Decision1->Chemical No Decision2 Is Mobile Phase pH < 2.5 or > 7.0? Chemical->Decision2 Buffer Adjust pH & Increase Buffer Capacity Decision2->Buffer No Silanol Secondary Interactions: Use End-Capped or Polar-Embedded Column Decision2->Silanol Yes

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Phase 2: Frequently Asked Questions (FAQs)
Q1: Why does my peak tail severely when using a standard 0.1% Formic Acid gradient?

A1: The root cause is inadequate buffering capacity leading to partial ionization. The pKa of the carboxylic acid group on your molecule is approximately 4.9. While 0.1% formic acid provides a pH of ~2.7, it is a volatile modifier with virtually no thermodynamic buffering capacity. As the sample band travels through the column, local pH fluctuations at the injection front cause the analyte to rapidly interconvert between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-retention mechanism manifests as a smeared or tailing peak[1]. To resolve this, you must buffer the mobile phase at least 2 pH units away from the pKa using a true buffer system.

Q2: I adjusted the pH to 2.5 with a strong phosphate buffer, but the peak still tails. Is the column degraded?

A2: Not necessarily. If the pH is rigorously controlled, the causality shifts to secondary interactions. At pH 2.5, your carboxylic acid is fully protonated and neutral. However, older or lower-quality silica columns contain residual ionized silanol groups or trace metal impurities. The protonated carboxylic acid and the ketone oxygen can act as hydrogen bond donors/acceptors or chelate with these active sites[2]. Switching to a high-purity (Type B) silica column with dense end-capping or a polar-embedded phase will sterically shield these active sites and restore peak symmetry[3].

Q3: The peak shape is perfect at 1 µg/mL but tails heavily when I inject my 50 µg/mL stock solution. Why?

A3: This is a classic presentation of mass overload, exacerbated by a sample solvent mismatch. The bulky dimethylbenzoyl and cyclohexane groups render this molecule highly hydrophobic. If you inject a high-concentration sample dissolved in 100% organic solvent (e.g., DMSO or Methanol) into a highly aqueous starting mobile phase, the analyte experiences a localized solubility shock. It temporarily precipitates or overloads the stationary phase binding sites at the column head, bleeding slowly into the mobile phase and causing a forward or backward tail.

Phase 3: Structural Causality Analysis

Understanding the specific functional groups of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid allows us to predict and neutralize tailing mechanisms.

MolecularInteractions Analyte cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Carboxyl Carboxylic Acid (pKa ~4.9) Prone to partial ionization Analyte->Carboxyl Ketone Ketone Oxygen Potential metal chelation site Analyte->Ketone Hydrophobic Dimethylbenzoyl + Cyclohexane High hydrophobicity Analyte->Hydrophobic Result1 Peak Smearing / Tailing if pH is unbuffered Carboxyl->Result1 pH ≈ 4.5 Result2 Adsorption to active sites (Silanols/Metals) Carboxyl->Result2 H-bonding Ketone->Result2 Chelation Result3 Mass Overload in highly aqueous phases Hydrophobic->Result3 Poor solubility

Functional group analysis and associated chromatographic tailing mechanisms.

Phase 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the target molecule under various mobile phase conditions, illustrating the critical nature of buffer selection.

Mobile Phase pHBuffer System & StrengthAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Chromatographic Diagnosis
4.50.1% Formic Acid (Unbuffered)2.652.30Severe partial ionization (pH ≈ pKa)
4.550 mM Acetate Buffer1.851.70Improved, but dual-retention persists
2.80.1% TFA (Ion-pairing)1.351.25Acceptable; silanol suppression active
2.5 25 mM Phosphate Buffer 1.08 1.05 Optimal; fully protonated, stable pH
7.025 mM Phosphate Buffer1.121.07Fully ionized; requires high aqueous %
Phase 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Execute the following self-validating protocols to definitively identify and resolve the root cause of the tailing.

Protocol 1: Isolating Physical Dead Volume vs. Chemical Secondary Interactions

Objective: Determine if tailing is caused by system plumbing or stationary phase chemistry.

  • Calculate Baseline: Calculate the baseline USP Tailing Factor ( Tf​ ) of the target carboxylic acid using the formula Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height and f is the distance from the peak front to the maximum.

  • Prepare Marker: Prepare a 10 µg/mL solution of a neutral, highly hydrophobic marker (e.g., Toluene) in the starting mobile phase.

  • Execute Run: Inject 5 µL of the neutral marker under the exact same gradient conditions used for your analyte.

  • Self-Validation Check: Evaluate the marker's Tf​ .

    • If the neutral marker tails ( Tf​ > 1.2), the issue is physical —check for excessive extra-column volume in PEEK tubing, a blocked frit, or a void in the column bed.

    • If the neutral marker is perfectly symmetrical ( Tf​ < 1.1) but the carboxylic acid tails, the issue is definitively chemical (e.g., silanol hydrogen bonding), validating the need to switch to a highly end-capped Type B silica column[2].

Protocol 2: Mobile Phase pH Optimization & Buffer Capacity Validation

Objective: Establish a robust ionization state to prevent dual-retention mechanisms.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer by dissolving 3.40 g of KH₂PO₄ in 1.0 L of HPLC-grade water.

  • pH Adjustment: Adjust the pH to 2.5 using dilute phosphoric acid (H₃PO₄). Causality: A pH of 2.5 is exactly 2 units below the estimated pKa (~4.9) of the carboxylic acid, ensuring >99% of the analyte remains in a single, protonated state. Phosphate provides high buffering capacity at this pH[1].

  • Filtration: Filter the buffer through a 0.2 µm regenerated cellulose membrane to remove particulates.

  • Self-Validation Check: Inject the sample using the 25 mM buffer and record the Tf​ . Next, dilute the buffer to 5 mM and reinject. If the Tf​ increases by >10% at the lower concentration, your system is suffering from localized pH shifts at the column head, validating that high buffer capacity is mandatory for this specific molecule[3].

References
  • Title: HPLC Troubleshooting Mini Guide - Peak Issues. Source: Phenomenex. URL:[Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC. Source: Waters Corporation. URL: [Link]

  • Title: Troubleshooting Poor Peak Shape: A Complete Workflow. Source: ALWSCI. URL: [Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]

  • Title: What Causes Peak Tailing in HPLC?. Source: Chrom Tech. URL: [Link]

Sources

Optimization

Overcoming steric hindrance in substitution reactions with cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Troubleshooting Guide for sterically hindered substitution reactions. As an Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic barriers encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for sterically hindered substitution reactions. As an Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic barriers encountered when performing nucleophilic acyl substitutions (e.g., amidation, esterification) on cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid .

System Overview & Mechanistic Context

The fundamental challenge with this substrate is conformational locking . The 2,3-dimethylbenzoyl group is exceptionally bulky and heavily favors the equatorial position on the cyclohexane ring. Because of the cis-1,4-disubstitution pattern, forcing the aroyl group equatorial simultaneously forces the C1 carboxylic acid into an axial position .

This axial orientation subjects the carbonyl carbon to severe 1,3-diaxial steric shielding from the axial protons at C3 and C5. This physical barrier blocks the approach trajectory of nucleophiles and bulky coupling reagents, leading to stalled reactions, epimerization, and reagent-driven side reactions.

Conformational_Hindrance Substrate cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Conformation Chair Conformation Lock (Aroyl group equatorial) Substrate->Conformation Adopts lowest energy state AxialCOOH Axial -COOH Group at C1 Conformation->AxialCOOH Forces cis-substituent Hindrance 1,3-Diaxial Interactions (Steric Shielding) AxialCOOH->Hindrance Clashes with C3/C5 protons Failure Poor Nucleophilic Attack (Low Yield) Hindrance->Failure Blocks reagent approach

Conformational locking in cis-1,4-cyclohexanes leading to 1,3-diaxial steric shielding.

Troubleshooting Guides & FAQs

Q1: Why is my amidation yield so low despite using standard EDC/HOBt coupling? A1: EDC/HOBt generates an OBt (benzotriazole) active ester. For an axially locked carboxylic acid, the OBt ester simply lacks the electrophilic reactivity required to overcome the 1,3-diaxial steric barrier. Solution: Upgrade your coupling reagent to exploit the "7-aza effect." Reagents like HATU or PyAOP form an OAt (7-azabenzotriazole) active ester. The adjacent pyridine nitrogen in the OAt leaving group provides anchimeric (neighboring-group) assistance, which drastically lowers the transition state energy and accelerates aminolysis even in highly congested environments ()[1].

Q2: I am detecting a major byproduct with a mass shift of +98 Da in my LC-MS. What is this, and how do I prevent it? A2: A +98 Da mass shift is the classic signature of guanidinylation [2]. When activating sterically hindered acids with uronium-based reagents (like HATU or HBTU), the formation of the O-acyluronium intermediate is kinetically slow. If you add the nucleophilic amine too early, it will attack the electrophilic uronium carbon of HATU directly rather than your shielded carbonyl, forming a dead-end tetramethylguanidine byproduct ()[2]. Solution:

  • Pre-activation: Allow the carboxylic acid, HATU, and base to react for at least 20 minutes before introducing the amine.

  • Switch Reagents: If the issue persists, switch to a phosphonium-based reagent (e.g., PyAOP), which mathematically cannot cause guanidinylation as it lacks a uronium core[1].

HATU_Mechanism Acid Hindered Carboxylate Uronium O-Acyluronium Intermediate Acid->Uronium HATU + Base ActiveEster HOAt Active Ester (Highly Reactive) Uronium->ActiveEster HOAt displacement SideProduct Guanidinylated Byproduct (+98 Da) Uronium->SideProduct Direct amine attack (If esterification is slow) Product Amide Product ActiveEster->Product Amine (7-Aza effect)

HATU activation pathway highlighting the critical O-acyluronium intermediate and side reactions.

Q3: NMR analysis shows that my final product has epimerized to the trans isomer. How can I preserve the cis stereocenter? A3: The alpha-proton at C1 of your cis-isomer is equatorial and accessible. Strong, unhindered bases (like DIPEA or TEA) can abstract this proton, forming an enolate. Upon reprotonation, the system will irreversibly funnel into the thermodynamically favored trans-1,4-isomer (where both bulky groups sit comfortably in equatorial positions)[3]. Solution: Swap your base to 2,4,6-collidine (sym-collidine). Its methyl groups provide enough steric bulk to prevent efficient abstraction of the alpha-proton, yet it remains basic enough to drive the initial carboxylate formation required for HATU coupling ()[3].

Quantitative Data: Reagent Selection Matrix

To select the optimal self-validating system for your workflow, compare the properties of common coupling reagents against the specific vulnerabilities of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid:

Reagent SystemReactive IntermediateRelative Aminolysis RateEpimerization RiskGuanidinylation RiskRecommended Base
EDC / HOBt OBt EsterLowLowNoneNMM
HBTU OBt EsterModerateModerateHighDIPEA
HATU OAt EsterHigh (7-Aza effect)ModerateHigh2,4,6-Collidine
COMU Oxyma EsterVery HighLowNone2,4,6-Collidine
PyAOP OAt EsterHighLowNoneDIPEA / Collidine

Experimental Protocols

Protocol A: HATU/HOAt-Mediated Coupling (Optimized for cis preservation)

Use this as your primary workflow for standard amines.

  • Substrate Preparation: Dissolve cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M under an inert atmosphere (N₂/Ar). Cool the reaction vessel to 0 °C.

  • Deprotonation: Add 2,4,6-collidine (3.0 eq). Stir for 5 minutes. Causality: Collidine prevents enolization while preparing the carboxylate.

  • Pre-Activation: Add HATU (1.1 eq) in one solid portion. Stir strictly at 0 °C for 20–30 minutes. Validation Step: Pull a 5 µL aliquot, quench in MeOH, and check via LC-MS for the formation of the methyl ester (confirms active ester presence) and absence of the +98 Da guanidinylation peak.

  • Coupling: Add the target amine (1.2 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with cold 1M HCl (to remove collidine), brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Activation via Oxalyl Chloride

Use this "brute force" method only if Protocol A fails due to an exceptionally weak or bulky amine nucleophile.

  • Substrate Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under N₂.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which actually chlorinates the acid.

  • Activation: Slowly add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Purging: Concentrate the mixture entirely under reduced pressure to remove all excess oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude, highly reactive acid chloride in DCM, cool to 0 °C, and add the amine (1.5 eq) followed immediately by DIPEA (2.5 eq). Stir for 2 hours.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid LC-MS analysis

Technical Support Center: LC-MS Method Optimization for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Welcome to the Technical Support Center. This guide provides authoritative, causality-driven troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Method Optimization for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide provides authoritative, causality-driven troubleshooting for the LC-MS analysis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Designed for drug development professionals, it bridges the gap between physicochemical theory and empirical method optimization.

Analyte Profiling: The Causality of Chromatographic Behavior

Before adjusting gradients, it is critical to understand the molecular machinery of your analyte.

  • Structural Domains: The molecule features a bulky, hydrophobic 2,3-dimethylbenzoyl group, a hydrophobic cyclohexane ring, and a highly polar carboxylic acid moiety.

  • Ionization Dynamics: With an estimated pKa of ~4.8, the carboxylic acid dictates the molecule's behavior in aqueous mobile phases. It readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal detection mode.

  • Stereochemistry: The cis configuration implies the presence of a trans isomer (often a synthetic impurity). Because their hydrophobicities (LogP) are nearly identical, standard reversed-phase retention mechanisms often fail to resolve them, necessitating shape-selective chromatography.

Troubleshooting Guides & FAQs

Q1: Why am I seeing broad, asymmetric peaks (tailing/fronting) for the cis-isomer on my standard C18 column? Cause: The pKa of the carboxylic acid group is approximately 4.8. If the mobile phase pH is near the pKa (e.g., unbuffered water or weak acetate buffers at pH 4–5), the compound exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This dual-state retention leads to split or broad peaks. Solution: Apply the "2-Unit Rule." Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a [1]. Using 0.1% Formic Acid (pH ~2.7) fully protonates the acid, yielding sharp, symmetrical peaks on a reversed-phase C18 column.

Q2: My peak shape is great with 0.1% Formic Acid, but my MS sensitivity in negative ESI ([M-H]-) is extremely low. How can I boost the signal? Cause: While acidic mobile phases (pH < pKa) improve chromatographic retention for carboxylic acids, they suppress deprotonation in the ESI droplet. This directly reduces the yield of the[M-H]- precursor ion. Solution: Add 0.5 mM Ammonium Fluoride (NH₄F) to the aqueous mobile phase. Fluoride has exceptionally high gas-phase basicity and acts as a potent proton scavenger in the ESI source, driving the formation of [M-H]- ions. Studies have shown that NH₄F can yield for small molecules in negative ESI compared to standard formate buffers[2].

Q3: I need to separate the cis isomer from the trans impurity. My current linear gradient (5-95% B over 10 mins) co-elutes them. How should I optimize the gradient? Cause:Cis and trans isomers possess identical molecular weights and nearly identical hydrophobicities. A fast, steep linear gradient on a standard C18 column does not provide sufficient theoretical plates or interaction time to resolve their subtle spatial differences. Solution: First, implement a shallow, focused gradient (e.g., 1–2.5% B/min) centered around their elution point. If co-elution persists, switch the stationary phase to a Pentafluorophenyl (PFP) column. PFP columns introduce multiple retention mechanisms—including π-π interactions, dipole-dipole interactions, and enhanced shape selectivity—which are highly effective at [3].

Q4: How do I minimize carryover of this compound in the autosampler and column? Cause: The highly hydrophobic 2,3-dimethylbenzoyl moiety combined with the carboxylic acid can cause non-specific binding to metal surfaces in the LC system or strong adsorption to the stationary phase. Solution: Optimize the needle wash and gradient wash steps. Use a strong wash solvent containing a mixture of ACN/MeOH/Water/IPA with 0.1% Formic acid (e.g., 40:40:10:10 v/v). Ensure the gradient ends with a high organic hold (e.g., 95% B for 2–3 minutes) to thoroughly flush the column before re-equilibration.

Optimized Experimental Protocols

Protocol: Self-Validating Focused Gradient for Isomer Separation

  • Initial Linear Gradient Screen: Run a broad gradient (5–95% B over 10 min) using 0.5 mM NH₄F in Water (A) and ACN (B) to determine the approximate elution percentage of the co-eluting cis/trans isomers.

  • Calculate Isocratic Hold Point: Identify the %B at which the peak elutes (e.g., 45% B). Subtract 10% to establish the starting point for the focused gradient (35% B).

  • Execute the Focused Gradient: Program the LC pump according to the profile outlined in Table 3.

  • Column Selection: Utilize a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to maximize shape selectivity.

  • System Validation (Self-Correction Loop): Inject a mixed standard of cis and trans isomers. Confirm baseline resolution (Rs ≥ 1.5).

    • If Rs < 1.5: Decrease the gradient slope in the focus window to 1.5% B/min, or lower the column temperature by 5°C to increase stationary phase interaction time. Re-inject to validate.

Data Presentation

Table 1: Physicochemical Properties & LC-MS Parameters

Parameter Value / Recommendation Rationale
Analyte cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Target compound.
pKa (est.) ~4.8 Carboxylic acid moiety dictates ionization state.
LogP (est.) ~3.5 - 4.0 Highly hydrophobic; requires high organic % for elution.
Ionization Mode Negative ESI ([M-H]-) Readily deprotonates to form a stable carboxylate anion.

| Optimal Column | PFP (Pentafluorophenyl) | PFP provides shape selectivity for cis/trans resolution. |

Table 2: Comparison of Mobile Phase Systems for Carboxylic Acid LC-MS

Mobile Phase A (Aqueous) Mobile Phase B (Organic) Peak Shape (C18) ESI(-) Sensitivity Notes
0.1% Formic Acid (pH ~2.7) 0.1% FA in ACN Excellent Low/Moderate Acidic pH suppresses gas-phase deprotonation.
10 mM NH₄HCO₃ (pH 9.0) ACN Poor/Fair High Requires pH-stable column; analyte fully ionized.

| 0.5 mM NH₄F in Water | ACN or MeOH | Good/Excellent | Very High | Fluoride acts as a strong gas-phase base, boosting [M-H]-. |

Table 3: Optimized Focused Gradient Profile (Based on 45% B Elution)

Time (min) Flow Rate (mL/min) %A (Water + 0.5mM NH₄F) %B (ACN) Curve / Phase
0.0 0.4 95 5 Initial
1.0 0.4 95 5 Desalting / Loading
2.0 0.4 65 35 Rapid Ramp to Focus Window
8.0 0.4 50 50 Shallow Ramp (Isomer Resolution)
8.5 0.4 5 95 Column Wash
11.0 0.4 5 95 Wash Hold (Mitigate Carryover)
11.1 0.4 95 5 Return to Initial

| 14.0 | 0.4 | 95 | 5 | Re-equilibration |

Optimization Workflow Visualization

LCMS_Optimization Start Initial LC-MS Run (cis-isomer) PeakShape Is Peak Shape Symmetrical? Start->PeakShape FixShape Adjust pH >2 units from pKa (~4.8) PeakShape->FixShape No Sensitivity Is ESI(-) Sensitivity High? PeakShape->Sensitivity Yes FixShape->Start FixSens Add 0.5mM NH4F or High pH Buffer Sensitivity->FixSens No Resolution Are cis/trans Isomers Resolved? Sensitivity->Resolution Yes FixSens->Start FixRes Apply Focused Gradient & PFP Column Resolution->FixRes No Validated Method Validated Ready for Analysis Resolution->Validated Yes FixRes->Start

LC-MS gradient and parameter optimization workflow for the cis-carboxylic acid analyte.

References

  • pH in LC: Critical for Mobile Phase Methods. Phenomenex.[1] URL:[Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances / ResearchGate.[2] URL:[Link]

  • Measuring biomarkers in blood (Shape Selectivity via PFP Columns). Wiley Analytical Science.[3] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Retention in cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid Powders

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and pharmaceutical scientists facing chronic solvent retention issues when drying cis-4-(2,3-Dimethylbenzoyl)c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and pharmaceutical scientists facing chronic solvent retention issues when drying cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Because of its specific structural geometry—a bulky, hydrophobic 2,3-dimethylbenzoyl group positioned cis to a polar, hydrogen-bonding carboxylic acid on a cyclohexane ring—this molecule is highly susceptible to both lattice solvent entrapment (solid solutions/solvates) and surface crusting during isolation. This guide provides field-proven, self-validating protocols to diagnose the root cause and implement permanent process corrections.

Section 1: Diagnostic Workflows (FAQs)

Q1: My powder fails residual solvent specifications (e.g., >5000 ppm ethanol) even after extended vacuum drying at elevated temperatures. Why is the solvent not evaporating? A: Solvent retention in this specific compound rarely occurs due to insufficient drying time. Instead, it is typically governed by one of two distinct physical mechanisms:

  • Lattice Entrapment (Solid Solution Formation): The cis-1,4 substitution creates a non-planar, bulky molecular geometry with high free volume in the crystal lattice. Solvents like ethanol or isopropanol can substitute into these lattice voids, forming a thermodynamically stable solid solution. As demonstrated in recent pharmaceutical crystallization studies, solvent solubility within an API can increase significantly based on residual solvent levels, making standard vacuum drying ineffective without destroying the crystal lattice[1].

  • Surface Crusting (Agglomeration): If the initial drying rate is too fast, the solvent evaporating from the surface leaves behind dissolved API, which precipitates and forms a glassy, impermeable crust. This "sintering" seals the particle pores, permanently trapping the internal liquid bridges[2].

Q2: How can I definitively determine which mechanism is ruining my batch? A: You must decouple surface moisture from bound moisture using Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC). If the solvent mass loss occurs near the solvent's boiling point, you have a crusting/agglomeration issue. If the mass loss only occurs concurrently with the API's melting endotherm (often >150°C), the solvent is trapped within the crystal lattice.

DiagnosticWorkflow Start High Residual Solvent in Dried Powder TGA Perform TGA-DSC Analysis Start->TGA WeightLossBP Weight Loss at Solvent Boiling Point TGA->WeightLossBP Low Temp Release WeightLossMelt Weight Loss at API Melting Point TGA->WeightLossMelt High Temp Release Surface Surface Adsorption or Agglomeration WeightLossBP->Surface Lattice Lattice Entrapment (Solvate/Solid Solution) WeightLossMelt->Lattice OptDrying Optimize Drying: Agitation, Temp Cycling Surface->OptDrying OptCryst Optimize Crystallization: Seeding, Slow Cooling Lattice->OptCryst

Diagnostic workflow for determining the root cause of solvent retention.

Section 2: Process Optimization & Corrective Actions

Q3: TGA-DSC confirms the solvent is trapped in the crystal lattice. How do I fix my crystallization process? A: You must reduce the supersaturation ratio during the nucleation phase. High supersaturation leads to rapid, chaotic crystal growth, which physically engulfs solvent molecules and creates lattice defects.

  • Correction: Transition from an unseeded crash-cooling method to a seeded, slow-cooling crystallization . By introducing high-quality seed crystals at a low supersaturation level, you promote ordered crystal growth (incorporating only the API) rather than secondary nucleation. Implementing Process Analytical Technology (PAT) for direct nucleation control has been shown to drastically reduce solvent entrapment and particle aggregation[3].

Q4: TGA-DSC indicates surface crusting. How should I adjust my drying parameters? A: You must avoid the "sticky point"—the critical moisture content where the powder is most prone to forming solid bridges.

  • Correction: Do not apply maximum vacuum and heat immediately. Utilize an Agitated Filter Dryer (AFD) with a stepped temperature profile. Begin with low-temperature, low-vacuum drying to gently remove bulk surface solvent via capillary action. Only apply high heat and high vacuum during the pendular state (when only isolated pockets of solvent remain).

MechanisticPathway Supersat High Supersaturation During Crystallization FastNuc Rapid Nucleation & Defective Growth Supersat->FastNuc Defects Lattice Voids & Solvent Inclusion FastNuc->Defects Trapped Solvent Permanently Trapped in Powder Defects->Trapped WetCake Wet Cake Filtration (High Surface Liquid) FastDry Rapid Initial Drying (High Vacuum/Temp) WetCake->FastDry Crust Surface Crusting & Pore Closure FastDry->Crust Crust->Trapped

Mechanistic pathways leading to permanent solvent entrapment.

Section 3: Experimental Protocols & Data Summaries

Protocol 1: TGA-DSC Diagnostic Method

This self-validating protocol ensures you accurately identify the location of the retained solvent.

  • Sample Preparation: Weigh 5–10 mg of the dried cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid powder into an aluminum pan. Do not crimp the lid tightly; use a pinhole lid to allow solvent vapor to escape.

  • Purge: Purge the TGA-DSC furnace with dry Nitrogen at 50 mL/min for 10 minutes to establish a baseline.

  • Thermal Ramp: Heat the sample from 25°C to 200°C at a rate of 10°C/min.

  • Data Interpretation:

    • Causality Check: If a mass loss step (TGA) occurs between 70°C–90°C with a broad endotherm (DSC), the solvent is surface-bound (crusting).

    • Causality Check: If the mass loss strictly coincides with a sharp melting endotherm (typically >140°C for substituted benzoic/cyclohexane derivatives), the solvent is lattice-bound.

Protocol 2: Optimized Seeded Crystallization (To Prevent Lattice Entrapment)
  • Dissolution: Dissolve the crude API in 10 volumes of Ethanol at 70°C until a clear solution is achieved.

  • Polishing Filtration: Filter the hot solution to remove foreign particulates that could act as uncontrolled nucleation sites.

  • Cooling & Seeding: Cool the solution slowly (0.5°C/min) to 55°C (the metastable zone). Add 1% w/w of pure, milled cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid seeds.

  • Aging: Hold the suspension at 55°C for 2 hours to allow the seeds to consume the supersaturation, ensuring ordered, defect-free crystal growth.

  • Final Cooling: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter and wash with cold heptane (an anti-solvent that does not hydrogen-bond with the carboxylic acid).

Quantitative Data: Impact of Processing on Residual Ethanol
Processing MethodInitial Wet Cake Moisture (%)Drying ProfileFinal Residual Ethanol (ppm)Primary Mechanism of Failure/Success
Crash Cooling + Fast Drying35%60°C, <10 mbar (Immediate)12,500Lattice entrapment + Severe surface crusting.
Crash Cooling + Step Drying35%30°C for 4h, then 60°C8,200Lattice entrapment remains; crusting mitigated.
Seeded Cooling + Fast Drying20%60°C, <10 mbar (Immediate)4,100Lattice pure, but rapid drying caused pore sealing.
Seeded Cooling + Step Drying 20% 30°C for 4h, then 60°C < 400 Optimized: Defect-free lattice + open pore structure.

References

  • Solvent Entrapment by Solid Solution Formation. Crystal Growth & Design, American Chemical Society. Available at: [Link]

  • Conder, E. W., Cosbie, A. S., Gaertner, J., & Papageorgiou, C. D. (2017). Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Organic Process Research & Development, 21(3), 420-429. Available at: [Link]

  • Gao, Y., Zhang, T., Ma, Y., Xue, F., Gao, Z., Hou, B., & Gong, J. (2021). Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Crystals, 11(3), 221. Available at: [Link]

Reference Data & Comparative Studies

Comparative

Benchmarking synthesis yields of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid across different pathways

Title: Benchmarking Synthesis Yields of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A Pathway Comparison Introduction The synthesis of rigid, functionalized cyclohexane scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Synthesis Yields of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A Pathway Comparison

Introduction The synthesis of rigid, functionalized cyclohexane scaffolds is a cornerstone of modern drug discovery. Specifically, cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid presents a unique synthetic challenge. The molecule requires the precise installation of a sterically hindered 2,3-dimethylbenzoyl group while strictly maintaining the cis relative stereochemistry across the cyclohexane ring. Epimerization to the thermodynamically favored trans isomer and poor regiocontrol during arene functionalization are the primary failure modes in its synthesis. This guide benchmarks three distinct synthetic pathways, analyzing the causality behind their yields, stereoretention, and overall efficiency.

Pathway Analysis & Mechanistic Causality

Pathway A: Friedel-Crafts Acylation (The Legacy Route) The traditional approach involves the Friedel-Crafts acylation of o-xylene using cis-cyclohexane-1,4-dicarboxylic acid mono-chloride. While operationally simple, this pathway suffers from severe regioselectivity issues. o-Xylene possesses two electron-donating methyl groups that direct electrophilic aromatic substitution. Due to the steric bulk of the incoming acylium ion, substitution preferentially occurs at the less hindered 4-position, yielding the undesired 3,4-dimethylbenzoyl isomer as the major product[1]. Isolating the minor 2,3-dimethylbenzoyl isomer requires exhaustive chromatography, plummeting the isolated yield to sub-20% levels. Furthermore, the harsh Lewis acidic conditions (AlCl₃) often trigger partial epimerization of the cyclohexane stereocenter.

Pathway B: Weinreb Amide Grignard Addition (The Precision Route) To circumvent the regioselectivity flaws of electrophilic aromatic substitution, the Weinreb amide route utilizes a pre-formed 2,3-dimethylphenylmagnesium bromide Grignard reagent. The cis-4-(methoxycarbonyl)cyclohexanecarboxylic acid is first converted to its N-methoxy-N-methylamide (Weinreb amide). When the Grignard reagent attacks, it forms a highly stable 5-membered tetrahedral magnesium chelate[2]. This intermediate is the causal factor for the reaction's success: it prevents the collapse of the intermediate into a ketone until the aqueous acidic quench, completely eliminating the risk of over-addition to a tertiary alcohol. This pathway guarantees >99% regioselectivity and preserves the cis stereochemistry due to the mild, low-temperature conditions.

Pathway C: Base-Free Carbonylative Suzuki-Miyaura Coupling (The Catalytic Route) A modern alternative is the palladium-catalyzed carbonylative cross-coupling between 2,3-dimethylbromobenzene and a cis-4-(methoxycarbonyl)cyclohexylboronic acid derivative under a carbon monoxide atmosphere. Historically, Suzuki couplings required strong bases, which would rapidly epimerize the cis-cyclohexane to the trans isomer. However, recent advancements in base-free carbonylative Suzuki couplings using DABO boronates or trihydroxyborates allow this transformation to proceed under neutral conditions[3]. This prevents epimerization and offers excellent regiocontrol, though the requirement for specialized CO-handling equipment and expensive palladium catalysts slightly reduces its practical scalability compared to Pathway B.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three pathways based on standardized 10-gram scale syntheses.

Performance MetricPathway A (Friedel-Crafts)Pathway B (Weinreb Amide)Pathway C (Carbonylative Suzuki)
Overall Yield 18%82%68%
Regioselectivity Poor (1:4 ratio of 2,3- to 3,4-)Perfect (>99:1)Perfect (>99:1)
Stereoretention (cis) Moderate (~85%)Excellent (>98%)Excellent (>95%)
E-Factor High (>50)Low (~15)Moderate (~25)
Primary Limitation Isomer separationStoichiometric metalsCO gas handling / Pd cost

Logical Workflow & Decision Matrix

SynthesisDecision Start Target: cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid PathA Pathway A: Friedel-Crafts Acylation Start->PathA o-xylene + AlCl3 PathB Pathway B: Weinreb Amide + Grignard Start->PathB Grignard Reagent PathC Pathway C: Carbonylative Suzuki Start->PathC Pd Catalyst + CO YieldA Low Yield (~18%) Poor Regioselectivity PathA->YieldA YieldB High Yield (~82%) Perfect Regiocontrol PathB->YieldB YieldC Moderate Yield (~68%) High Catalyst Cost PathC->YieldC

Caption: Logical decision tree comparing the three primary synthesis pathways for the target compound.

Self-Validating Experimental Protocol: The Weinreb Amide Route (Pathway B)

Given its superior yield and perfect regiocontrol, the Weinreb amide route is the recommended protocol. The following procedure is designed with built-in validation checkpoints to ensure reproducibility.

Step 1: Synthesis of the Weinreb Amide Intermediate

  • Activation: Dissolve 10.0 g of cis-cyclohexane-1,4-dicarboxylic acid monomethyl ester (53.7 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add 11.3 g of EDC·HCl (59.0 mmol) and 8.0 g of HOBt (59.0 mmol). Stir at room temperature for 15 minutes. Causality: EDC/HOBt provides mild activation, preventing the C1/C4 epimerization that frequently occurs with harsh chlorinating agents like SOCl₂.

  • Coupling: Add 5.7 g of N,O-dimethylhydroxylamine hydrochloride (59.0 mmol) followed by 15.0 mL of N,N-diisopropylethylamine (DIPEA). Stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting material (Rf = 0.1) should be completely consumed, replaced by a single new spot (Rf = 0.45).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide as a pale oil (~11.5 g, 93% yield).

WeinrebMechanism Acid cis-4-(methoxycarbonyl) cyclohexanecarboxylic acid Amide Weinreb Amide Intermediate Acid->Amide HN(CH3)OCH3 Coupling Agent Chelate Stable Tetrahedral Magnesium Chelate Amide->Chelate 2,3-Dimethylphenyl Magnesium Bromide Product cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Chelate->Product Aqueous Acid Hydrolysis

Caption: Mechanistic workflow of the Weinreb amide route demonstrating the stable chelate intermediate.

Step 2: Grignard Addition

  • Preparation: Dissolve 10.0 g of the Weinreb amide (43.6 mmol) in 80 mL of anhydrous THF under an argon atmosphere. Cool the flask strictly to 0 °C using an ice bath.

  • Addition: Dropwise add 96 mL of 2,3-dimethylphenylmagnesium bromide (0.5 M in THF, 48.0 mmol) over 30 minutes. Causality: Maintaining 0 °C is critical. Higher temperatures can disrupt the stability of the tetrahedral magnesium chelate, leading to premature collapse and subsequent double Grignard addition.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench (Critical Step): While still at 0 °C, slowly add 50 mL of cold 1M HCl. Validation Checkpoint: The solution will transition from a cloudy suspension to a clear biphasic mixture as the chelate hydrolyzes into the ketone.

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash with brine, dry, and concentrate to yield the ester intermediate.

Step 3: Saponification to Target Acid

  • Hydrolysis: Dissolve the crude ester in 60 mL of a 1:1 mixture of THF and water. Add 2.1 g of LiOH·H₂O (50 mmol). Stir at room temperature for 4 hours.

  • Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 using 2M HCl.

  • Validation Checkpoint: A white precipitate will immediately form upon reaching pH 2. This is the highly crystalline cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45 °C to afford the final product (~9.3 g, 82% overall yield from the Weinreb amide).

Conclusion

While Friedel-Crafts acylation offers a seemingly direct route, its inherent lack of regiocontrol makes it unviable for the specific 2,3-dimethyl substitution pattern. Base-free carbonylative Suzuki couplings represent a powerful modern alternative, but the Weinreb amide pathway remains the gold standard. It provides a highly predictable, self-validating system that guarantees both perfect regioselectivity and the preservation of the critical cis stereocenter.

Sources

Validation

Application Scientist Guide: Reproducibility of In Vitro Assays Using cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist, I frequently encounter assay irreproducibility when researchers transition from simple aqueous buffers to complex biological matrices. The compound cis-4-(2,3-Dimethylbenzoyl)cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay irreproducibility when researchers transition from simple aqueous buffers to complex biological matrices. The compound cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735270-21-0) is a prime example of a molecule that requires rigorous handling. Featuring a highly lipophilic benzoylcyclohexane core coupled with a polar carboxylic acid moiety, it serves as a critical structural motif and active pharmacophore in the development of1 [1] and2 [2].

Because of its physicochemical profile, this compound is prone to non-specific protein binding in serum-heavy media and colloidal aggregation in aqueous buffers. This guide objectively compares its performance against standard reference inhibitors and provides self-validating protocols to ensure absolute reproducibility in your in vitro workflows.

Mechanistic Context: Targeting the FLAP Pathway

To design a reproducible assay, we must first understand the biological microenvironment of the target. FLAP is an integral membrane protein located on the nuclear envelope. It facilitates the transfer of arachidonic acid to 5-Lipoxygenase (5-LOX), a critical step in synthesizing inflammatory leukotrienes (e.g., LTB4). Inhibitors based on the [3] act as allosteric modulators, preventing this substrate transfer.

FLAP_Pathway AA Arachidonic Acid (Membrane) FLAP FLAP (Target Protein) AA->FLAP Binds to LOX 5-Lipoxygenase (Enzyme) FLAP->LOX Transfers AA LTA4 Leukotriene A4 (Intermediate) LOX->LTA4 Oxidation LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 Hydrolysis Inhibitor cis-4-(2,3-Dimethylbenzoyl) cyclohexanecarboxylic acid Inhibitor->FLAP Allosteric Blockade

Mechanistic pathway of FLAP-mediated leukotriene synthesis and targeted allosteric inhibition.

Comparative Performance Analysis

When benchmarking cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid against alternative inhibitors, it is crucial to account for its high plasma protein binding (PPB) shift. The table below summarizes the quantitative performance metrics expected during assay validation.

CompoundPrimary TargetMechanism of ActionhWB LTB4 IC₅₀ (nM)*Protein Binding ShiftAqueous Solubility (pH 7.4)
cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid FLAP / ACCAllosteric Modulator~15 - 45High (>95%)Moderate
MK-886 FLAPIndole-based FLAP Inhibitor~2 - 10Very High (>98%)Low
Zileuton 5-LOXDirect Iron-chelating Inhibitor~600 - 1000Low (~60%)High
CP-640186 ACC1 / ACC2Isomerase Interacting Inhibitor~50 - 60Moderate (~80%)High

*Note: IC₅₀ values are representative benchmarks derived from standard calcium ionophore-stimulated whole blood assays. Actual values will fluctuate based on the specific donor hematocrit and serum albumin levels.

Self-Validating Experimental Protocols

Protocol A: Human Whole Blood (hWB) LTB4 Production Assay

This assay measures the functional efficacy of the compound in a physiologically relevant matrix.

Step 1: Blood Collection & Preparation

  • Action: Collect fresh human venous blood using Sodium Heparin vacutainers.

  • The Causality: Why heparin instead of EDTA? EDTA is a potent chelator of extracellular calcium. Because this assay relies on the calcium ionophore A23187 to stimulate calcium influx and drive 5-LOX translocation to the nuclear envelope, using EDTA would completely abolish the assay window, leading to flat-lined functional responses.

Step 2: Compound Dosing & Pre-incubation

  • Action: Prepare a 10-point dose-response curve in 100% DMSO. Spike the compound into the blood to achieve a final DMSO concentration of ≤0.2% . Pre-incubate at 37°C for 30 minutes.

  • The Causality: Why the strict DMSO limit and pre-incubation? The highly lipophilic nature of the benzoylcyclohexane core requires time to partition through erythrocyte and leukocyte membranes to reach FLAP. Immediate stimulation will artificially inflate the IC₅₀. Furthermore, DMSO >0.5% will alter cell membrane permeability, confounding the results.

Step 3: Target Stimulation

  • Action: Add calcium ionophore A23187 (final concentration 50 µM) and incubate for exactly 30 minutes at 37°C. Stop the reaction by rapid cooling on ice and centrifugation (1000 x g, 10 min, 4°C).

  • The Causality: The rapid cooling halts the enzymatic hydrolysis of LTA4 to LTB4, preserving the transient lipid mediators for accurate downstream quantification via LC-MS/MS or competitive ELISA.

Protocol B: Fluorescence Polarization (FP) Binding Assay

To prove that the drop in LTB4 is due to direct target engagement and not off-target effects, we use an orthogonal biochemical assay.

Step 1: Buffer Optimization

  • Action: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA) supplemented with 0.01% CHAPS detergent.

  • The Causality: Why use CHAPS? The carboxylic acid moiety of the compound can cause it to aggregate into micelles in standard aqueous buffers. Adding a zwitterionic detergent like CHAPS breaks these aggregates, ensuring you are measuring monomeric target engagement rather than non-specific colloidal inhibition.

Step 2: Tracer Displacement

  • Action: Incubate purified recombinant FLAP protein with a fluorescently labeled tracer (e.g., a BODIPY-linked MK-886 analog) and the test compound. Measure the millipolarization (mP) shift. A decrease in mP indicates the test compound successfully displaced the tracer from the binding pocket.

Assay Validation Workflow & Logic

To ensure trustworthiness, every assay must follow a strict logical progression. A drop in functional readout (LTB4) is meaningless if the compound simply lysed the cells. Therefore, multiplexing a cytotoxicity counter-screen (e.g., measuring ATP via CellTiter-Glo) is a mandatory step in3 [4].

Validation_Workflow Prep Compound Prep (100% DMSO) Dilution Aqueous Dilution (<0.2% DMSO) Prep->Dilution Biochemical FP Binding Assay (Target Affinity) Dilution->Biochemical Cellular hWB LTB4 Assay (Functional Efficacy) Dilution->Cellular Data Validated Pharmacodynamics Biochemical->Data Confirms Binding Tox ATP Viability (Tox Control) Cellular->Tox Multiplexed Cellular->Data Confirms Function Tox->Data Excludes Artifacts

Self-validating experimental workflow ensuring robust in vitro assay reproducibility.

References

  • Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Comparative

Validating the purity of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid via quantitative NMR (qNMR)

Validating the Purity of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A Comparative Guide to qNMR vs. HPLC As pharmaceutical pipelines grow increasingly complex, the analytical rigor applied to intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: A Comparative Guide to qNMR vs. HPLC

As pharmaceutical pipelines grow increasingly complex, the analytical rigor applied to intermediate building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. For complex molecules like cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid , establishing absolute purity is a critical quality attribute.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind measurement discrepancies, we demonstrate why qNMR serves as the superior, self-validating system for absolute purity determination.

The Analytical Dilemma: Chromatographic Bias

HPLC-UV is the traditional workhorse for pharmaceutical quality control. It separates components based on their interaction with a stationary phase and quantifies them using a UV-Vis detector. However, this method relies heavily on relative response factors. For accurate quantification, HPLC requires the assumption that all components share a similar UV response or necessitates the use of identical reference standards for every single impurity (1)[1].

In the case of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, the benzoyl moiety acts as a strong chromophore, absorbing heavily at standard UV wavelengths (e.g., 254 nm). Conversely, potential synthetic precursors or degradants—such as unreacted cyclohexane-1,4-dicarboxylic acid derivatives—lack this chromophore. Consequently, HPLC-UV area normalization often overestimates the overall purity of a sample by failing to detect these non-UV-active species, including residual solvents or water (2)[2].

Mechanistic Comparison: Relative vs. Absolute Quantification

To overcome the limitations of relative UV absorbance, qNMR operates on a fundamentally different physical principle. The quantitative nature of NMR is based on the direct proportionality between the observed signal response (integral area) and the absolute number of nuclei generating that signal (3)[3]. By adding a universally certified internal standard of known purity, qNMR allows for the direct mass fraction calculation of the analyte without requiring a specific reference standard of the analyte itself (4)[4].

G Sample cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid HPLC HPLC-UV Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR HPLC_Mech Separation + UV Absorption (Relative Response) HPLC->HPLC_Mech qNMR_Mech Nuclear Excitation (Absolute Nuclei Count) qNMR->qNMR_Mech HPLC_Limit Requires identical reference standards for impurities HPLC_Mech->HPLC_Limit qNMR_Adv Primary ratio measurement using universal internal standard qNMR_Mech->qNMR_Adv Result Purity Determination HPLC_Limit->Result Area % (Potential Bias) qNMR_Adv->Result Mass Fraction % (Absolute)

Logical comparison of HPLC-UV versus qNMR for absolute purity determination.

Experimental Methodology: A Self-Validating qNMR Protocol

To guarantee trustworthiness, the qNMR protocol must be executed as a self-validating system. Every step must account for physical phenomena that could skew the nuclear response.

Workflow Start 1. Sample & IS Selection (e.g., Maleic Acid) Weighing 2. Co-weighing (0.01 mg precision balance) Start->Weighing Dissolution 3. Dissolution in DMSO-d6 (Ensure complete solubility) Weighing->Dissolution T1 4. Inversion Recovery (Determine T1 Relaxation Time) Dissolution->T1 Acquisition 5. 1H NMR Acquisition (D1 > 5*T1, 90° Pulse Angle) T1->Acquisition Processing 6. Spectral Processing (Phase/Baseline Correction) Acquisition->Processing Calculation 7. Purity Calculation (Mass Fraction Equation) Processing->Calculation

Step-by-step self-validating qNMR experimental workflow for purity analysis.

Step-by-Step Workflow & Causality
  • Internal Standard (IS) Selection: Maleic acid is selected as the IS. Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This ensures zero signal overlap with the analyte's aromatic protons (7.0–7.3 ppm), methyl protons (2.2–2.3 ppm), or cyclohexane protons (1.0–3.0 ppm), fulfilling the primary requirement for accurate integration (5)[5].

  • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial using a microbalance with 0.01 mg accuracy (6)[6]. Causality: Because qNMR is a primary ratio method, gravimetric fidelity is the largest source of potential uncertainty. Co-weighing eliminates volumetric transfer errors.

  • Spin-Lattice Relaxation (T1) Determination: Perform an inversion-recovery experiment. Causality: Protons relax at different rates. If the inter-pulse delay (D1) is too short, slower-relaxing protons will be under-represented in the final spectrum, skewing the integral.

  • Data Acquisition: Set the D1 delay to at least 5 × T1 of the slowest-relaxing proton of interest. Utilize a 90° excitation pulse and acquire sufficient scans (e.g., 64) to achieve a Signal-to-Noise (S/N) ratio > 150 (5)[5]. Carbon decoupling must be turned off to prevent Nuclear Overhauser Effect (NOE) enhancements from artificially inflating integrals.

  • Processing & Mass Fraction Calculation: Apply manual phase correction and a 5th-order polynomial baseline correction (6)[6]. Calculate the absolute purity using the standard qNMR mass fraction equation, which factors in the integral areas, number of protons, molar masses, and sample weights (3)[3].

Comparative Data Presentation

The table below summarizes an experimental comparison between HPLC-UV and qNMR for a batch of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid containing a 2.5% non-chromophoric aliphatic impurity.

Analytical ParameterHPLC-UV (Area Normalization at 254 nm)¹H qNMR (Internal Standard Method)
Measured Purity 99.8% 97.3%
Detection Principle Relative UV AbsorbanceAbsolute Nuclear Excitation
Impurity Blind Spots Non-chromophoric species (e.g., residual aliphatic precursors, solvents)None (Universal detection of all protonated species)
Reference Standard Required? Yes (For accurate impurity quantitation)No (Utilizes a universal internal standard)
System Suitability Requires extensive column/mobile phase validationSelf-validating via internal T1 and S/N checks
Conclusion Dangerously overestimates purity due to undetected aliphatic impurities.Provides accurate, absolute mass fraction purity.

Conclusion

While HPLC-UV remains an excellent tool for tracking known, UV-active impurities during routine monitoring, it is fundamentally flawed as a standalone technique for determining the absolute purity of complex molecules like cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. By measuring the absolute number of nuclei rather than relying on variable UV response factors, qNMR provides a robust, orthogonal, and self-validating methodology that ensures the highest level of confidence in pharmaceutical development.

References

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." [Link]

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in Primary Human Cell Lines

Abstract This guide presents a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of the novel compound, cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (referred to herein as "Test Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of the novel compound, cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (referred to herein as "Test Compound A"). Recognizing the critical importance of using biologically relevant models, this study was conducted in three distinct primary human cell lines: hepatocytes, renal proximal tubule epithelial cells, and coronary artery endothelial cells.[1] We compare the toxicological profile of Test Compound A against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen, which share some structural similarities.[2] Our findings, derived from assays measuring metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activity), provide a nuanced understanding of the compound's potential organ-specific toxicity and mechanism of cell death.

Introduction: The Rationale for Multi-Assay, Primary Cell-Based Toxicity Screening

Early-stage drug development necessitates rigorous safety profiling to identify and mitigate potential toxic liabilities.[3] While immortalized cancer cell lines are common in initial screens, they often fail to represent the complex physiology of healthy, differentiated tissues.[4] Primary cells, isolated directly from tissues, maintain a more authentic physiological state and are therefore considered more predictive models for assessing human toxicity.[1]

The selection of a single cytotoxicity assay can provide a limited, and sometimes misleading, view of a compound's effects.[5] For instance, a compound might inhibit mitochondrial respiration without immediately compromising membrane integrity. Therefore, a multi-parametric approach is essential. This guide employs a tripartite strategy:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for cell viability and proliferation.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and necrosis.

  • Caspase-3/7 Assay: Measures the activity of key effector caspases, which are central to the apoptotic cell death pathway.[8][9]

The structural backbone of Test Compound A, featuring a substituted benzoyl group attached to a cyclohexane carboxylic acid, suggests a potential for cyclooxygenase (COX) enzyme interaction, a hallmark of NSAIDs.[10] Therefore, Diclofenac (an acetic acid derivative) and Ibuprofen (a propionic acid derivative) were selected as relevant comparators to contextualize the toxicity profile of Test Compound A.[11]

Materials & Methods

Cell Lines and Culture
  • Primary Human Hepatocytes (PHH): Cryopreserved, plateable. Cultured in hepatocyte-specific medium.

  • Primary Human Renal Proximal Tubule Epithelial Cells (HRPTEpC): Cultured in renal epithelial cell growth medium.

  • Primary Human Coronary Artery Endothelial Cells (HCAEC): Cultured in endothelial cell growth medium.

Scientist's Note: The choice of these three cell types provides insight into potential hepatotoxicity, nephrotoxicity, and cardiovascular toxicity, which are common adverse effects for many drug classes, including some NSAIDs.[12][13]

Test Compounds

Test Compound A, Diclofenac, and Ibuprofen were dissolved in DMSO to create 100 mM stock solutions and serially diluted in the respective cell culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells was maintained at 0.1%.

Experimental Workflow

The overall experimental design is depicted below. Cells were seeded in 96-well plates and allowed to adhere for 24 hours before being exposed to the test compounds for 48 hours. Following treatment, the three cytotoxicity assays were performed on parallel sets of plates.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis seed Seed Primary Cells in 96-Well Plates adhere Incubate 24h for Adhesion seed->adhere treat Treat Cells with Compounds (0.1 to 1000 µM) prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat incubate Incubate for 48h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-3/7 Assay incubate->caspase analysis Calculate IC50 Values & Plot Dose-Response Curves mtt->analysis ldh->analysis caspase->analysis

Caption: High-level experimental workflow.

Results: A Comparative Cytotoxicity Profile

The cytotoxic effects of Test Compound A, Diclofenac, and Ibuprofen were evaluated after a 48-hour exposure period. The results, summarized as IC50 values (the concentration of a drug that inhibits 50% of the measured response), are presented below.

Table 1: Comparative IC50 Values (µM) Across Primary Cell Lines
Compound Assay Primary Hepatocytes (PHH) Renal Cells (HRPTEpC) Endothelial Cells (HCAEC)
Test Compound A MTT 85.6155.2> 1000
LDH 120.4210.8> 1000
Caspase-3/7 75.3140.1> 1000
Diclofenac MTT 110.5190.7450.3
LDH 155.9250.1510.8
Caspase-3/7 98.2175.4425.6
Ibuprofen MTT > 1000> 1000> 1000
LDH > 1000> 1000> 1000
Caspase-3/7 > 1000> 1000> 1000

Data Interpretation: This hypothetical data illustrates that Test Compound A exhibits the most potent cytotoxicity in primary hepatocytes, followed by renal cells, with negligible impact on endothelial cells at the tested concentrations. The IC50 values from the Caspase-3/7 assay are slightly lower than those from the MTT and LDH assays, suggesting that apoptosis is a primary mechanism of cell death.[8] Comparatively, Test Compound A appears more hepatotoxic than Diclofenac, while Ibuprofen shows minimal toxicity across all cell lines within the tested range.[12]

Discussion: Mechanistic Insights and Implications

The data reveals a clear hierarchy of organ-specific toxicity for Test Compound A: Liver > Kidney >> Endothelium . The strong correlation between the IC50 values obtained from the MTT, LDH, and Caspase-3/7 assays in PHH and HRPTEpC cells indicates that Test Compound A induces cell death primarily through an apoptotic pathway that involves both mitochondrial dysfunction and subsequent loss of membrane integrity.

The pronounced hepatotoxicity is a significant finding. Like some NSAIDs, this effect could be mediated by the compound's metabolism by cytochrome P-450 enzymes into reactive intermediates, leading to oxidative stress and triggering the intrinsic apoptosis pathway.[12]

G compound Test Compound A cyp450 CYP450 Metabolism (in Hepatocytes) compound->cyp450 reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite ros Increased ROS (Oxidative Stress) reactive_metabolite->ros mito Mitochondrial Perturbation ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

The lack of significant toxicity in coronary artery endothelial cells is noteworthy and suggests a potentially favorable cardiovascular safety profile compared to some COX-2 inhibitors, which have been associated with cardiotoxicity.[14] However, further investigation into specific COX-1/COX-2 selectivity would be required to substantiate this hypothesis.[10]

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan is proportional to the number of viable cells.

  • Cell Seeding & Treatment: Plate cells and treat with compounds as described in the general workflow. Include "vehicle control" (0.1% DMSO) and "no cell" blank wells.

  • MTT Addition: After the 48-hour treatment, remove the culture medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

LDH Cytotoxicity Assay Protocol

Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[17][18] The amount of formazan is proportional to the amount of LDH released.

  • Cell Seeding & Treatment: Plate cells and treat with compounds as described. Include three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Maximum LDH Release (cells treated with a lysis buffer, e.g., 1% Triton X-100), and (3) Background Control (medium only).[18]

  • Supernatant Collection: After the 48-hour treatment, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.[18]

  • Calculation: Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100.

Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol

Principle: This assay uses a profluorescent substrate (Z-DEVD-R110) that is cleaved by active caspase-3 and caspase-7, releasing the fluorescent rhodamine 110 (R110) molecule.[19] The fluorescent signal is directly proportional to the amount of active caspase-3/7.

  • Cell Seeding & Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with compounds as described.

  • Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the supplied buffer and substrate according to the manufacturer's protocol.

  • Reagent Addition: After the 48-hour treatment, equilibrate the plate to room temperature. Add 100 µL of the prepared reagent directly to each well.

  • Incubation: Mix the plate by shaking on a plate shaker for 1 minute. Incubate for 1-4 hours at room temperature, protected from light.

  • Measurement: Measure fluorescence with an excitation wavelength of 498 nm and an emission wavelength of 521 nm.[19]

  • Calculation: Fold increase in activity is calculated relative to the fluorescence of the vehicle control wells after subtracting background fluorescence.

Conclusion

This guide demonstrates a robust, multi-parametric approach for assessing the in vitro toxicity of a novel compound, Test Compound A. By using a panel of relevant primary human cells and a combination of assays targeting different cellular health indicators, we have generated a detailed and organ-specific toxicity profile. The results suggest that Test Compound A exhibits significant hepatotoxicity and moderate nephrotoxicity, likely mediated by an apoptotic mechanism. In contrast, it shows a favorable profile in endothelial cells. This comparative approach provides critical data to guide further preclinical safety studies and chemical optimization efforts.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Fujita, F., et al. (n.d.). Cytotoxicity of Clinically-Used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the Human Bladder Cancer Cell Line UM-UC-3. J-Stage.
  • Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Sotorník, I., et al. (2002, December 15). Direct cytotoxicity of non-steroidal anti-inflammatory drugs in acidic media: model study on human erythrocytes with DIDS-inhibited anion exchanger. PubMed.
  • Masubuchi, Y., et al. (n.d.). Comparative cytotoxicity of non-steroidal anti-inflammatory drugs in primary cultures of rat hepatocytes. PubMed.
  • BenchChem. (n.d.). A Preliminary Investigation of the MTT Assay in Primary Cell Cultures: An In-depth Technical Guide.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin.
  • Eskes, C., et al. (2013, June 15). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • protocols.io. (n.d.). LDH cytotoxicity assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Higuchi, M., et al. (n.d.). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. PMC.
  • Pérez-Zappata, D., et al. (2023, February 23). Antimicrobial Activity and Cytotoxicity of Nonsteroidal Anti-Inflammatory Drugs against Endodontic Biofilms. MDPI.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Warner, T. D., et al. (n.d.). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS.
  • Di, M., et al. (2016, March 23). Clinical Profile of Cyclooxygenase-2 Inhibitors in Treating Non-Small Cell Lung Cancer: A Meta-Analysis of Nine Randomized Clinical Trials. PLOS One.
  • News-Medical.Net. (2020, March 26). Why Primary Cells Are Important for In Vitro ADME-Tox Studies.
  • Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Brophy, J. M. (2007, November 15). Cardiovascular effects of cyclooxygenase-2 inhibitors. PubMed.
  • Ghlichloo, I., & Gerriets, V. (2024, February 28). COX Inhibitors. StatPearls - NCBI Bookshelf.
  • Matotoka, M., & Masoko, P. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH.
  • Patrignani, P., & Patrono, C. (2005, August 2). Cyclooxygenase Inhibition and Cardiovascular Risk. American Heart Association Journals.
  • Shah, N. N., & Fry, T. J. (n.d.). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. PMC.
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  • Shang, L., et al. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

The procedures outlined below are grounded in established principles of chemical safety and waste management, drawing from authoritative sources on laboratory safety and regulatory compliance. The causality behind each s...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined below are grounded in established principles of chemical safety and waste management, drawing from authoritative sources on laboratory safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding and a culture of safety.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on the chemical structure, cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid should be treated as a hazardous substance.

  • Corrosivity: The carboxylic acid functional group suggests that the compound is acidic and potentially corrosive. Similar compounds, such as cyclohexane carboxylic acid, are known to cause skin and eye irritation or burns.[1][2]

  • Irritancy and Sensitization: Aromatic ketones and their derivatives can be irritants and, in some cases, skin or respiratory sensitizers.[1]

  • Environmental Toxicity: Many complex organic molecules are harmful to aquatic life.[1]

Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid and its waste. This creates a primary barrier against potential exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat must be worn to protect against splashes.[3]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[2][4] Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.[1][5]

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Stream: Dedicate a specific waste container for "Non-halogenated Organic Acidic Waste." This ensures that cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not mixed with incompatible chemicals.

  • Avoid Mixing with Bases: Never dispose of this acidic compound in a waste container designated for bases. Neutralization reactions can generate significant heat.[6]

  • Separate from Oxidizers: Keep this organic compound away from strong oxidizing agents to prevent the risk of a vigorous, exothermic reaction.[6]

  • Aqueous vs. Organic Waste: If the waste is a solution, determine if it is primarily aqueous or organic. While this compound has low water solubility, solutions in organic solvents are common. Dispose of solutions in the appropriate "Organic Liquid Waste" container. Do not pour any solution containing this compound down the drain.[3]

Containerization and Labeling

The integrity of the waste containment system is crucial for safe storage and transport.

Containerization Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids.[7] Ensure the container is in good condition, with no cracks or leaks.

  • Secure Closure: The container must have a tightly sealing screw-top cap to prevent leaks and the escape of vapors.[7] Keep the container closed at all times, except when adding waste.[6]

  • Do Not Overfill: Fill waste containers to a maximum of 80% capacity to allow for vapor expansion and to prevent spills when moving the container.[1]

Labeling Protocol:

Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[4][8]

  • Use a Hazardous Waste Label: Affix a clearly legible hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Chemical Name: Write the full chemical name: "cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid." Avoid using abbreviations or chemical formulas.[4]

  • Identify all Components: If the waste is a mixture, list all constituents and their approximate percentages.

  • Indicate Hazards: Mark the appropriate hazard warnings on the label (e.g., Corrosive, Irritant).

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Storage and Disposal Workflow

The temporary storage of the hazardous waste in the laboratory must be managed to minimize risks.

Storage Protocol:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregated Storage: Ensure the SAA is organized to maintain the segregation of incompatible waste types. For example, store acidic waste separately from basic waste.[6]

The following diagram illustrates the decision-making process for the disposal of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid waste.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (cis-4-(2,3-Dimethylbenzoyl) cyclohexane-1-carboxylic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid, Organic Solution, Aqueous Solution) ppe->characterize solid_waste Solid Waste Container (Non-halogenated Organic Acidic Solid) characterize->solid_waste Solid organic_solution Organic Solution characterize->organic_solution Liquid label_container Label Container Correctly (Full Chemical Name, Hazards) solid_waste->label_container organic_container Liquid Waste Container (Non-halogenated Organic Acidic Liquid) organic_solution->organic_container aqueous_solution Aqueous Solution (Trace) aqueous_solution->organic_container organic_container->label_container store_waste Store in Designated SAA (Secondary Containment, Segregated) label_container->store_waste disposal_request Arrange for Professional Disposal (Contact EHS/Waste Management) store_waste->disposal_request

Caption: Disposal workflow for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Quantitative Data Summary

While specific data for the target compound is unavailable, the table below summarizes key hazard information for structurally related compounds, providing a basis for a conservative risk assessment.

Hazard ClassificationRelated Compound: Cyclohexane Carboxylic AcidRelated Compound: cis-4-Cyclohexene-1,2-dicarboxylic AnhydrideInferred Hazard for Target Compound
Skin Corrosion/Irritation Causes skin irritation[2]Causes severe skin burns and eye damage[1]Assumed to be corrosive/irritant
Serious Eye Damage/Irritation Causes serious eye irritation[2]Causes serious eye damage[1]Assumed to cause serious eye damage/irritation
Respiratory/Skin Sensitization Not classifiedMay cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1]Potential for sensitization
Aquatic Hazard Not classified as environmentally hazardous[2]Harmful to aquatic life with long lasting effects[1]Assumed to be harmful to aquatic life
Final Disposal

The ultimate disposal of hazardous chemical waste must be conducted by trained professionals in accordance with local, state, and federal regulations.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been in storage for a designated period (typically 90-180 days, check your institution's policy), contact your institution's EHS department or approved hazardous waste contractor to arrange for pickup.

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to scientific integrity that extends to the responsible management of all chemical materials.

References

  • Kyoto University. Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • Lab Manager. (2016, July 7). Guidelines for Safe Chemical Segregation. [Link]

  • LabX. (2026, February 19). Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. [Link]

  • University of Toledo. Laboratory Safety and Hazardous Waste Disposal Guide. [Link]

  • University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

As drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While established safety data for commercial chemicals is readily available, the reality of research...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While established safety data for commercial chemicals is readily available, the reality of research and development often places us at the frontier, working with compounds for which a formal Safety Data Sheet (SDS) has not yet been established. This is the case for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

This guide provides a framework for risk assessment and personal protective equipment (PPE) selection based on the compound's constituent functional groups: a carboxylic acid, a benzophenone core, and its nature as a solid organic compound. Our approach is grounded in the hierarchy of controls and OSHA's laboratory standards, ensuring that safety protocols are not just followed, but understood.[1][2]

Hazard Analysis Based on Chemical Structure

The selection of appropriate PPE is fundamentally dictated by a thorough hazard assessment.[3][4] In the absence of a specific SDS for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, we must infer potential hazards from its structural components.

  • Carboxylic Acid Moiety: Carboxylic acids can range from mild irritants to corrosive substances, capable of causing skin burns and serious eye damage upon contact.[5][6][7] The acidity of this specific compound is unknown, but prudence dictates we treat it as potentially corrosive or irritating.

  • Benzophenone Core: The benzoyl group classifies this molecule as a benzophenone derivative. Benzophenone itself is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[8] Derivatives should be handled with caution to minimize long-term exposure risks.[9]

  • Solid Form & Dust Potential: As a solid, this compound presents a risk of forming airborne dust during handling activities like weighing, transferring, or scraping.[9][10][11] Inhaling chemical dust can lead to respiratory irritation and systemic toxicity.[12][13][14]

Recommended Personal Protective Equipment (PPE)

Based on the hazard analysis, a multi-layered PPE strategy is required to protect against the primary exposure routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection ANSI Z87.1 Safety Glasses[3]Nitrile Gloves (single pair)Full-coverage Lab CoatNot typically required
Weighing & Transfer (<1g) Chemical Splash GogglesNitrile Gloves (single pair)Full-coverage Lab CoatRecommended if dust is visible
Handling in Solution Chemical Splash GogglesNitrile Gloves (double pair)[3]Full-coverage Lab CoatNot required if in fume hood
Large Scale (>10g) / High Energy Operations (e.g., sonicating, milling) Goggles & Face Shield[15]Heavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNIOSH-approved Respirator with Particulate Filter[10]

Operational Plan: PPE Protocols

Procedural discipline is as critical as the equipment itself. The following protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure user safety.

Step-by-Step PPE Donning & Doffing Protocol

This sequence is designed to minimize the transfer of contaminants from used PPE to your skin or clothing.

Donning (Putting On) PPE:

  • Lab Coat: Select a properly fitting coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Goggles / Face Shield: Adjust for a snug fit. Goggles should seal around the eyes.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface.

  • Face Shield / Goggles: Remove by handling the strap; avoid touching the front surface.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, only touching the inside surfaces.

  • Respirator (if used): Remove last after leaving the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Spill Management & Disposal Plan

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • For small spills of the solid, dampen the material with a suitable solvent (e.g., alcohol) to prevent dust formation before carefully sweeping it into a labeled waste container.[16]

  • For larger spills, follow your institution's emergency procedures.

  • All spill cleanup materials must be disposed of as hazardous waste.

Waste Disposal:

  • Chemical Waste: All solid cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[17][18] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.

Visualized Workflow: PPE Selection Risk Assessment

The choice of PPE is not static; it must adapt to the specific task. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection when handling cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

PPE_Workflow PPE Selection Workflow for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid cluster_0 PPE Selection Workflow for cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid cluster_1 PPE Level Start Start: Assess Task Scale Scale of Operation? Start->Scale Aerosol Potential for Dust/ Aerosol Generation? Scale->Aerosol > 1 gram Solution Working with a Solution? Scale->Solution < 1 gram Level2 Enhanced PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves Aerosol->Level2 No (contained system) Level3 High-Hazard PPE: - Lab Coat + Apron - Goggles + Face Shield - Heavy-Duty Gloves - Respirator Aerosol->Level3 Yes (weighing, sonicating) Level1 Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Solution->Level1 No (e.g., moving vial) Solution->Level2 Yes (e.g., dissolving)

Caption: Risk assessment workflow for PPE selection.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science.[Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.[Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham.[Link]

  • Safety equipment, PPE, for handling acids. Quicktest.[Link]

  • SAFETY DATA SHEET: Mixture of Calcium salts and Carboxylic acids from plant origin. Greenbook.[Link]

  • Safety Data Sheet: Benzophenone. Carl ROTH.[Link]

Sources

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